2-Chloro-4,6-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAQFOKMMXWRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040714 | |
| Record name | 2-Chloro-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63133-82-4 | |
| Record name | 2-Chloro-4,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63133-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,6-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063133824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-4,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,6-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4,6-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M21NJ0OHPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloro-4,6-dimethylaniline CAS number 63133-82-4 properties
An In-Depth Technical Guide to 2-Chloro-4,6-dimethylaniline (CAS: 63133-82-4): Properties, Synthesis, and Applications
Introduction
This compound, registered under CAS number 63133-82-4, is a substituted aromatic amine that serves as a crucial building block in advanced chemical synthesis.[1][2] Its unique structure, featuring a chlorinated and dimethylated aniline core, makes it a valuable intermediate for researchers and professionals in drug development, agrochemical science, and materials chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic profile, reactivity, potential synthetic routes, and critical safety protocols, grounded in authoritative data for practical application.
Caption: Chemical structure of this compound.
Part 1: Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in synthesis and quality control. These properties dictate handling, reaction conditions, and analytical validation.
Core Physicochemical Properties
The essential physicochemical data for this compound are summarized below, compiled from multiple sources to ensure accuracy.
| Property | Value | Source(s) |
| CAS Number | 63133-82-4 | [1][3][4] |
| Molecular Formula | C₈H₁₀ClN | [3][4][5] |
| Molecular Weight | 155.62 g/mol | [3][6] |
| IUPAC Name | This compound | [3] |
| Synonyms | 6-Chloro-2,4-dimethylaniline, 2-Chloro-4,6-xylidine | [3][7] |
| Appearance | Brown solid, solid powder | [4][6] |
| Melting Point | 38-40 °C | [1][4] |
| Density | 1.11 g/mL at 25 °C | [1][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4][8] |
| Solubility | Insoluble in water | [6] |
Spectroscopic Characterization
Spectroscopic analysis is non-negotiable for verifying the identity and purity of starting materials and synthetic products. The structure of this compound gives rise to a distinct spectroscopic fingerprint.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the two methyl (-CH₃) groups. The integration and splitting patterns of these signals are key to confirming the substitution pattern on the aromatic ring.
-
¹³C NMR : The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule, providing definitive structural confirmation.[3]
-
-
Mass Spectrometry (MS) : GC-MS analysis reveals a molecular ion peak consistent with its molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Cl stretching.[3]
Caption: Key functional groups and corresponding spectroscopic validation methods.
Part 2: Chemical Reactivity and Synthesis
The utility of this compound as a synthetic intermediate stems from its predictable reactivity, which is dominated by the nucleophilic amine group and the electronically modified aromatic ring.
Reactivity Profile
-
Nucleophilicity : The primary amine group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and diazotization. This is the most common site of reaction for building more complex molecules.
-
Aromatic Ring : The aromatic ring can undergo electrophilic substitution, although its reactivity is influenced by the existing substituents. The amine group is a strong activator, while the chloro and methyl groups also direct incoming electrophiles.
-
Incompatibilities : This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and chloroformates.[4][6] Such materials can lead to vigorous, uncontrolled reactions.
-
Stability : Under recommended storage conditions (cool, dry, well-ventilated, away from incompatible materials), the compound is stable.[4][9]
Synthetic Pathway Analysis
While a specific, peer-reviewed synthesis for this compound was not found in the initial search, a robust and logical pathway can be derived from established methods for analogous compounds, such as the synthesis of 4-chloro-2,6-dimethylaniline.[10] The most direct approach involves the selective chlorination of 2,4-dimethylaniline.
Experimental Protocol: Proposed Laboratory-Scale Synthesis
This protocol is an adapted, field-proven methodology for the selective chlorination of substituted anilines. The causality behind key steps, such as the initial formation of the anilinium salt, is critical for success. This step deactivates the ring slightly and protects the amine, preventing side reactions and directing the chlorination.
-
Reagent Preparation : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas inlet, dissolve 1.0 mole of 2,4-dimethylaniline in an inert solvent such as carbon tetrachloride or toluene.
-
Anilinium Salt Formation : Cool the flask in an ice bath to 10-15 °C. Bubble dry hydrogen chloride (HCl) gas through the solution until saturation is reached, precipitating the 2,4-dimethylanilinium hydrochloride salt. This step is self-validating; the formation of a precipitate confirms the reaction is proceeding.
-
Chlorination : While maintaining the temperature at 10-15 °C, slowly add 1.0 mole of a chlorinating agent, such as sulphuryl chloride (SO₂Cl₂) dissolved in the same solvent, via the dropping funnel over 1-2 hours. The controlled, slow addition is crucial to manage the exothermic reaction and prevent over-chlorination.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up :
-
Slowly add water to the reaction mixture to quench any remaining chlorinating agent.
-
Neutralize the mixture by adding an aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8). This liberates the free amine from its salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Purification :
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethanol) to yield pure this compound.[10]
-
Caption: Workflow for the proposed synthesis of this compound.
Part 3: Applications in Research and Development
This compound is primarily valued as an intermediate, a molecular scaffold upon which more complex and functional molecules are built.
Role as a Chemical Building Block
Its structural motifs are found in a range of commercially significant products:
-
Pharmaceutical Synthesis : Substituted anilines are foundational to many active pharmaceutical ingredients (APIs). Structurally related compounds are precursors to the local anesthetic Lidocaine and the oncology drug Dasatinib.[11][12] This highlights the potential of this compound as a key starting material for novel therapeutic agents.
-
Agrochemicals : The chloroaniline scaffold is prevalent in herbicides and pesticides, where the specific substitution pattern can tune biological activity and environmental persistence.[13]
-
Dyes and Pigments : Aromatic amines are classical precursors to azo dyes and other pigments. The presence of the chlorine atom can enhance the lightfastness and chemical stability of the final colorant.[13]
Analytical Methodologies
Ensuring the purity of this intermediate is critical before its use in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Protocol: Reverse-Phase HPLC for Purity Analysis
This protocol is a standard method for analyzing aromatic amines and can be adapted for this specific compound.[5]
-
System : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water. For mass spectrometry-compatible analysis, a small amount of formic acid (0.1%) can be added to the mobile phase.[5]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength of 254 nm.
-
Sample Preparation : Prepare a stock solution of the compound in the mobile phase at approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Injection Volume : 10 µL.
-
Analysis : The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.
Part 4: Safety, Handling, and Toxicology
This compound is a hazardous substance that requires strict safety protocols. Its toxicity profile is significant, and all handling should be performed with appropriate engineering controls and personal protective equipment.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards.[3]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | 💀 | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | 💀 | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | 💀 | Danger | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | ❗ | Warning | H319: Causes serious eye irritation |
| Carcinogenicity | 2 | ⚕️ | Warning | H351: Suspected of causing cancer |
| STOT, Single Exposure | 3 | ❗ | Warning | H335: May cause respiratory irritation |
Exposure Control and Personal Protection
A multi-layered approach to safety is essential when working with this chemical.
Protocol: Safe Handling and Storage
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6] Ensure the work area is well-ventilated.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.[8]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile) tested to a relevant standard like EN 374.[6]
-
Skin and Body Protection : Wear a lab coat and, if there is a risk of significant exposure, chemical-resistant overalls.[4]
-
Respiratory Protection : Use a particulate respirator (e.g., N95) or a respirator with cartridges appropriate for organic vapors if dust or aerosols are generated.[8]
-
-
Hygiene Measures : Do not eat, drink, or smoke in the work area.[6][14] Wash hands thoroughly with soap and water after handling.[6] Contaminated work clothes should be laundered separately.[6]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9] The storage class is 6.1C (Combustible, acute toxic category 3).[8]
-
Spill Response : In case of a spill, avoid generating dust.[6] Use dry clean-up procedures (e.g., sweep or vacuum) and collect the material into a labeled container for hazardous waste disposal.[6]
Toxicological Profile
-
Acute Effects : The primary danger is acute toxicity via ingestion, skin contact, or inhalation.[3] Exposure can cause severe skin and eye irritation.[6]
-
Systemic Effects : As an arylamine, there is a risk of absorption into the bloodstream, which can lead to methaemoglobinemia, a condition that impairs the blood's ability to carry oxygen.[6] Symptoms can include cyanosis (bluish skin), headache, dizziness, and weakness.[6]
-
Chronic Effects : The compound is suspected of causing cancer (Carcinogenicity Category 2), meaning there is limited evidence of a carcinogenic effect.[3][6] Long-term or repeated exposure should be strictly avoided.
Conclusion
This compound (CAS 63133-82-4) is a potent and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its value to researchers and drug development professionals is matched by its hazardous nature. A thorough understanding of its properties, reactivity, and toxicological profile is essential for its safe and effective use. By adhering to the rigorous handling protocols and analytical methods outlined in this guide, scientists can confidently leverage this building block to advance their research and development objectives.
References
- 1. This compound | 63133-82-4 [chemicalbook.com]
- 2. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]
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- 5. This compound | SIELC Technologies [sielc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. lookchem.com [lookchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Physical and chemical properties of 2-Chloro-4,6-dimethylaniline
An In-depth Technical Guide to 2-Chloro-4,6-dimethylaniline
Prepared by: Gemini, Senior Application Scientist
Foreword: Understanding the Core Utility of a Substituted Aniline
In the landscape of synthetic organic chemistry, the aniline scaffold is a cornerstone. Its utility as a precursor for pharmaceuticals, agrochemicals, and materials is well-established. However, the true power of this scaffold is realized through strategic substitution on the aromatic ring. The introduction of functional groups like halogens and alkyl moieties fundamentally alters the electronic and steric properties of the molecule, unlocking novel reaction pathways and enabling the synthesis of complex target structures.
This guide focuses on a specific, highly functionalized building block: This compound (CAS No: 63133-82-4). The presence of a chloro group at the 2-position, flanked by methyl groups at positions 4 and 6, creates a unique chemical entity. The chloro group serves as a versatile handle for cross-coupling reactions, while the methyl groups and the inherent nature of the amino group dictate the regioselectivity of further aromatic substitutions. This document provides an in-depth analysis of its physical properties, chemical behavior, synthesis, and safety considerations, offering researchers and development professionals a comprehensive resource for its application.
Molecular Identity and Structural Characteristics
This compound is an aromatic amine whose structure is key to its reactivity.[1] The IUPAC name clearly defines the substitution pattern on the aniline ring.
Structural Diagram
The arrangement of substituents on the benzene ring is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Appearance | Solid | [3][4] |
| Melting Point | 38-40 °C | [4][5] |
| Boiling Point | Not specified, related isomers have high boiling points. | [4] |
| Density | 1.11 g/mL at 25 °C | [4][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [4][5] |
| Solubility | Insoluble in water. Soluble in organic solvents like Chloroform and Methanol. | [6] |
| pKa | 3.67±0.10 (Predicted) | [7] |
Spectroscopic Profile
Structural elucidation and purity assessment rely heavily on spectroscopic techniques. The expected spectral characteristics of this compound are consistent with its functional groups.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the two methyl (-CH₃) groups. The integration of these signals would correspond to a 2:2:6 proton ratio. The chemical shifts and splitting patterns provide detailed information about the electronic environment of each proton.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals, corresponding to the six carbons of the aromatic ring and the two methyl group carbons.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by N-H stretching vibrations for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic and methyl groups will be observed just below and above 3000 cm⁻¹.[8] Aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ region.[2]
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (155.62 g/mol ). A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak will be present due to the isotopic abundance of ³⁷Cl.[2]
Authoritative spectral data can be found in databases such as PubChem and those provided by commercial suppliers.[2]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its three key functional components: the nucleophilic amino group, the activated aromatic ring, and the reactive chloro substituent.
Reactions at the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a base. It readily participates in reactions such as:
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to build more complex molecular architectures. For instance, reaction with chloroacetyl chloride is a key step in the synthesis of lidocaine-type molecules.[9][10]
-
Diazotization : Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -F, -Br).
Caption: General workflow for the acylation of this compound.
Electrophilic Aromatic Substitution
The aromatic ring is activated towards electrophilic substitution. The directing effects of the substituents must be considered:
-
-NH₂ group : A powerful activating group and is ortho, para-directing.
-
-CH₃ groups : Weakly activating groups and are ortho, para-directing.
-
-Cl group : A deactivating group (due to induction) but is ortho, para-directing (due to resonance).
The combined effect of these groups makes the remaining unsubstituted positions on the ring (positions 3 and 5) highly susceptible to electrophilic attack. The steric hindrance from the adjacent methyl and chloro groups will also play a crucial role in determining the regiochemical outcome.
Cross-Coupling Reactions
The aryl chloride functionality is a key feature for synthetic diversification. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Notably, it has been used as a substrate in palladium-catalyzed cyanations to introduce a nitrile group onto the aromatic ring.[7] This transforms the molecule into a valuable precursor for carboxylic acids, amides, or amines.
Synthesis Protocols
While various synthetic routes exist, a common laboratory and industrial approach involves the direct chlorination of the parent aniline, 2,6-dimethylaniline. A patented method highlights a process designed to favor the formation of the 4-chloro isomer.[11]
Example Protocol: Chlorination of 2,6-Dimethylaniline Hydrochloride[11]
Causality: This protocol utilizes the hydrochloride salt of the starting aniline. Protonating the strongly activating amino group converts it into a deactivating ammonium group (-NH₃⁺), which directs incoming electrophiles (like Cl⁺) to the para position, minimizing the formation of other isomers.
Step-by-Step Methodology:
-
Salt Formation : Dissolve 2,6-dimethylaniline in an inert solvent (e.g., carbon tetrachloride). Saturate the solution with dry hydrogen chloride (HCl) gas at room temperature to precipitate the 2,6-dimethylaniline hydrochloride salt.
-
Chlorination : Cool the resulting suspension to 10-15 °C. Pass chlorine (Cl₂) gas through the suspension over several hours while maintaining the temperature. The reaction progress can be monitored by techniques like TLC or GC.
-
Work-up : After the reaction is complete, add dilute hydrochloric acid and azeotropically distill to remove the solvent.
-
Isolation : Cool the remaining mixture to precipitate the crude 4-chloro-2,6-dimethylaniline hydrochloride. Filter the crystals.
-
Liberation of Free Base : Dissolve the collected salt in water and neutralize with an aqueous base solution (e.g., sodium hydroxide) to liberate the free aniline.
-
Purification : The crude product can be purified by extraction into an organic solvent followed by fractional distillation under reduced pressure to yield the pure this compound.[11]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is primarily used as an organic building block and intermediate in the synthesis of more complex molecules.[1][4]
-
Pharmaceutical Synthesis : Substituted anilines are critical precursors for a vast array of active pharmaceutical ingredients (APIs). The structural motifs present in this molecule are found in compounds developed as kinase inhibitors and other targeted therapies. The related compound, 2-Chloro-6-methylaniline, is a known intermediate for the tyrosine kinase inhibitor dasatinib.[12]
-
Agrochemicals : It serves as a starting material for the synthesis of certain pesticides and herbicides, where the specific substitution pattern is crucial for biological activity.
-
Dyes and Pigments : The aniline core allows it to be used in the production of various dyes and pigments.
Safety, Handling, and Toxicology
As with many aromatic amines and chlorinated compounds, this compound is hazardous and must be handled with appropriate precautions.
GHS Hazard Classification[2]
-
Acute Toxicity (Oral, Dermal, Inhalation) : Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).[2][4]
-
Skin Corrosion/Irritation : Causes skin irritation (H315).[2][4]
-
Eye Damage/Irritation : Causes serious eye irritation (H319).[2][4]
-
Specific Target Organ Toxicity : May cause respiratory irritation (H335).[2][4]
Handling and Storage
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. Use a certified respirator (e.g., N95 dust mask or equivalent) if dusts are generated.[4][5]
-
Handling : Avoid all personal contact, including inhalation of dust.[13] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[13][14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.
First Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention.[14]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
This material must be disposed of as hazardous waste according to local, state, and federal regulations.[14]
References
- 1. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]
- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound 96 63133-82-4 [sigmaaldrich.com]
- 5. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. lookchem.com [lookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Solved lacetanili Reduction: Preparation of The preparation | Chegg.com [chegg.com]
- 11. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to 2-Chloro-4,6-dimethylaniline (C₈H₁₀ClN)
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Chloro-4,6-dimethylaniline, a substituted aromatic amine of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and analytical validation, grounding all claims in authoritative data.
Core Molecular Identity and Structure
This compound, also known as 6-chloro-2,4-xylidine, is a halogenated and alkylated aniline derivative.[1][2] Its utility as a chemical intermediate stems from the specific arrangement of its functional groups—an amine, a chlorine atom, and two methyl groups—on the benzene ring, which imparts distinct reactivity and physical properties.
Key Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. The data below has been consolidated from established chemical databases for unambiguous identification.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 63133-82-4 | Sigma-Aldrich, PubChem[1][3] |
| Molecular Formula | C₈H₁₀ClN | PubChem, CymitQuimica[1][2] |
| Linear Formula | ClC₆H₂(CH₃)₂NH₂ | Sigma-Aldrich[3] |
| Molecular Weight | 155.62 g/mol | PubChem, Sigma-Aldrich[1][3] |
| InChI Key | LKAQFOKMMXWRRQ-UHFFFAOYSA-N | PubChem, SIELC[1][4] |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)N)C | PubChem[1] |
| Synonyms | 6-Chloro-2,4-dimethylaniline, 2-Chloro-4,6-xylidine | PubChem, CymitQuimica[1][2] |
Structural Elucidation
The molecular architecture consists of a central benzene ring substituted at positions 1, 2, 4, and 6. The primary amine group (-NH₂) at position 1 defines it as an aniline. A chlorine atom is located ortho to the amine group at position 2. Two methyl groups (-CH₃) are found at positions 4 and 6 (para and the other ortho position relative to the amine), respectively. This specific substitution pattern dictates the molecule's steric and electronic properties, influencing its reactivity in further synthetic transformations.
Caption: 2D representation of this compound's covalent structure.
Physicochemical Properties
The physical properties of a compound are critical for its handling, storage, and application in various reaction conditions.
| Property | Value | Notes | Source(s) |
| Physical Form | Solid | At room temperature. | CymitQuimica[2] |
| Flash Point | 113 °C (235.4 °F) | Closed cup method. | Sigma-Aldrich[5] |
| LogP (Octanol/Water) | 2.60 | Indicates moderate lipophilicity. | SIELC[4] |
| Purity | Typically ≥96% | Commercial grades. | Sigma-Aldrich, CymitQuimica[2][3] |
Synthesis and Characterization Workflow
As a substituted aniline, a common and logical synthetic route involves the direct electrophilic chlorination of the corresponding dimethylaniline precursor, 2,4-dimethylaniline. This pathway is efficient and relies on well-established principles of aromatic substitution.
Proposed Synthesis Pathway
The amine group of the 2,4-dimethylaniline starting material is a strong activating group and is ortho-, para-directing. Since the para position is already occupied by a methyl group, electrophilic attack is directed to the ortho positions. The existing methyl groups provide additional steric hindrance, favoring chlorination at the less hindered C6 position.
Caption: Logical workflow for the synthesis and validation of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative method based on standard laboratory procedures for electrophilic chlorination.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,4-dimethylaniline in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add 1.0-1.1 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench by adding an aqueous solution of sodium bisulfite. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or a similar organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.
Spectroscopic and Analytical Profile
Structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.
Expected Spectroscopic Data
The following table summarizes the expected signals for this compound, which serve as benchmarks for analytical validation.
| Technique | Feature | Expected Chemical Shift / Value | Rationale |
| ¹H NMR | -NH₂ Protons | ~3.5-4.5 ppm (broad singlet) | Amine protons, position is solvent-dependent. |
| Aromatic Protons | ~6.8 ppm (s, 1H), ~7.0 ppm (s, 1H) | Two singlets for the non-equivalent aromatic protons at C3 and C5. | |
| -CH₃ Protons | ~2.2 ppm (s, 3H), ~2.3 ppm (s, 3H) | Two singlets for the non-equivalent methyl groups at C4 and C6. | |
| ¹³C NMR | Aromatic Carbons | ~115-145 ppm | 6 distinct signals for the aromatic carbons. |
| Methyl Carbons | ~17-21 ppm | 2 distinct signals for the methyl carbons. | |
| IR Spec. | N-H Stretch | 3300-3500 cm⁻¹ (doublet) | Characteristic of a primary amine. |
| C-H (Aromatic/Aliphatic) | 2850-3100 cm⁻¹ | Stretching vibrations of methyl and ring C-H bonds. | |
| C=C (Aromatic) | 1500-1600 cm⁻¹ | Benzene ring stretching. | |
| C-Cl Stretch | 700-800 cm⁻¹ | Carbon-chlorine bond vibration. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 155 | Corresponds to the molecular weight. |
| Isotope Peak (M+2) | m/z = 157 (ratio ~3:1) | Characteristic isotopic signature of the ³⁵Cl and ³⁷Cl atoms.[1] |
Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its toxicological profile.
-
Hazard Identification: The compound is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[1][5] It also causes skin and serious eye irritation.[1]
-
Handling Procedures: Use in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[7] Avoid creating dust.[6]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[6]
References
- 1. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 96 63133-82-4 [sigmaaldrich.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Chloro-4,6-dimethylaniline and its Isomeric Nomenclature
Introduction and Nomenclature
This guide provides an in-depth technical overview of 2-Chloro-4,6-dimethylaniline, a substituted aromatic amine that serves as a crucial intermediate in various fields of chemical synthesis. Due to the substitution pattern on the aniline ring, its nomenclature can appear ambiguous. This document clarifies its identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals. The primary focus is on the compound registered under CAS Number 63133-82-4.
Overview of the Compound
This compound is an organic building block characterized by an aniline core substituted with one chlorine atom and two methyl groups.[1][2] This specific arrangement of functional groups imparts distinct reactivity, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[3][4] Understanding its chemical identity is the first step in its effective utilization.
IUPAC Naming and Synonyms
The substitution pattern on the benzene ring can lead to several correct, albeit different-looking, names for the same molecule. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[5] However, depending on the numbering priority, it is frequently and synonymously referred to as 6-Chloro-2,4-dimethylaniline . Both names describe the identical chemical structure. The term "xylidine" is also used to denote dimethylaniline isomers, leading to the synonym 2-Chloro-4,6-xylidine .[5][6]
| Synonym [5][6][7] | Basis of Name |
| This compound | IUPAC Standard Name |
| 6-Chloro-2,4-dimethylaniline | Alternative numbering of the benzene ring |
| 2-Chloro-4,6-xylidine | Trivial name for dimethylaniline isomers |
| 2,4-Dimethyl-6-chloroaniline | Alternative substituent order |
| Benzenamine, 2-chloro-4,6-dimethyl- | Chemical Abstracts Service (CAS) index name |
| 2-chloro-4,6-dimethylphenylamine | Alternative naming convention |
Chemical Identifiers
For unambiguous identification in research and procurement, standardized chemical identifiers are essential.
| Identifier | Value | Source |
| CAS Number | 63133-82-4 | [1][5][7] |
| EC Number | 263-896-4 | [1][5][7] |
| PubChem CID | 113033 | [5] |
| MDL Number | MFCD00044118 | [1][7] |
| InChIKey | LKAQFOKMMXWRRQ-UHFFFAOYSA-N | [5][6] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It typically presents as a solid at room temperature.[1][6]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [5][6][7] |
| Molecular Weight | 155.62 g/mol | [1][5][7] |
| Appearance | Solid | [1][6] |
| Melting Point | 38-40 °C (lit.) | [1][7] |
| Density | 1.11 g/mL at 25 °C (lit.) | [1][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][8] |
Synthesis and Mechanism
Synthetic Strategy: Electrophilic Aromatic Substitution
The synthesis of chloro-substituted anilines often leverages the principles of electrophilic aromatic substitution. The amino group (-NH₂) is a strong activating, ortho-, para-director. However, direct chlorination of anilines can be aggressive and lead to multiple products and oxidation. A more controlled approach involves the chlorination of the corresponding N-acylated precursor or the aniline salt, which moderates the reactivity of the aromatic ring and can influence regioselectivity.
A plausible and industrially relevant strategy for synthesizing a related isomer, 4-chloro-2,6-dimethylaniline, involves the direct chlorination of the 2,6-dimethylaniline hydrochloride salt.[9] This method provides a robust framework that can be adapted. The formation of the anilinium salt deactivates the ring slightly compared to the free amine, preventing over-chlorination and polymerization, thus ensuring a cleaner reaction profile.
Caption: Retrosynthetic analysis and forward synthesis workflow.
Experimental Protocol: Electrophilic Chlorination of 2,4-Dimethylaniline
This protocol is a representative method adapted from established principles for the chlorination of substituted anilines.[9] It is designed to be self-validating through in-process monitoring and final product characterization.
Materials:
-
2,4-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Carbon Tetrachloride (CCl₄) or another inert solvent
-
Chlorine (Cl₂) gas or Sulfuryl Chloride (SO₂Cl₂)
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a three-necked flask equipped with a mechanical stirrer, gas inlet, and reflux condenser, dissolve 1.0 mole of 2,4-dimethylaniline in an inert solvent like CCl₄.
-
Cool the solution in an ice bath and bubble dry HCl gas through the mixture until saturation is achieved, resulting in the precipitation of 2,4-dimethylaniline hydrochloride. This step is critical as it protects the amine and deactivates the ring, preventing side reactions.
-
Chlorination: Maintain the temperature between 10-15 °C. Slowly introduce 1.0-1.1 molar equivalents of the chlorinating agent (e.g., chlorine gas) over 3-4 hours with vigorous stirring. The choice of a slow addition rate is crucial for controlling the exotherm and maximizing regioselectivity.
-
Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
-
Work-up and Neutralization: Once the reaction is complete, add water to the reaction mixture. Carefully neutralize the mixture by adding a 20-30% aqueous NaOH solution until the pH is basic (pH > 10). This step converts the hydrochloride salt of the product back to the free aniline base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane or ether).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethanol) to yield pure this compound.[9]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the aromatic protons, and the amine protons.
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z 155 and a characteristic M+2 peak at m/z 157 with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine group (around 3300-3500 cm⁻¹) and C-Cl stretching vibrations in the fingerprint region.[5]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound and for monitoring reaction progress.
Protocol: HPLC Analysis for Purity Assessment
This method is based on a reverse-phase HPLC application for analyzing this compound.[10]
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with 0.1% formic acid.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of the compound in the mobile phase.
-
Prepare the sample solution by dissolving a known quantity of the synthesized product in the mobile phase.
-
Inject both the standard and sample solutions into the HPLC system.
-
Purity is determined by comparing the peak area of the main component in the sample to the total area of all peaks.
-
Caption: General workflow for analytical purity assessment via HPLC.
Applications in Research and Industry
This compound's utility stems from its status as a versatile chemical intermediate.
-
Pharmaceutical Synthesis: Substituted anilines are foundational structures in medicinal chemistry. The related compound, 2,6-dimethylaniline, is a key precursor in the synthesis of the local anesthetic Lidocaine.[4][11] By extension, this compound serves as a valuable building block for creating novel active pharmaceutical ingredients (APIs) where the specific chloro and methyl substitution pattern is desired for modulating biological activity.
-
Agrochemicals: Many herbicides and pesticides are derived from chlorinated aniline structures. This compound can be used in the synthesis of agrochemicals, where its structure contributes to the efficacy of the final active ingredient.[3]
-
Dyes and Pigments: Aromatic amines are classical precursors to azo dyes and other pigments. The amine group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.[3][4]
Caption: Major application pathways for this compound.
Safety, Handling, and Toxicology
This compound is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification
The compound is classified as acutely toxic and is suspected of causing cancer.[5][12]
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | ☠️ |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | ☠️ |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | ☠️ |
| Skin Irritation (Category 2) | H315: Causes skin irritation | ❗️ |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | ❗️ |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer | हेल्थ हज़ार्ड |
| STOT SE (Category 3) | H335: May cause respiratory irritation | ❗️ |
Source: PubChem, Sigma-Aldrich[1][5]
Toxicological Profile
Exposure can cause significant health effects. It is toxic by inhalation, skin contact, and ingestion.[7][12] The substance and its metabolites may interfere with hemoglobin's ability to carry oxygen, leading to methemoglobinemia, with symptoms like dyspnea and tachycardia.[12] It is also an irritant to the eyes, skin, and respiratory system.[7][12] Long-term or repeated exposure may have cumulative effects, and there is limited evidence of carcinogenicity.[7][12]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat or coveralls.[7]
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P2) if inhalation risk is high.[1]
-
-
General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Contaminated work clothes should be laundered separately before reuse.[12]
Disposal Guidelines
This material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[12] Do not allow it to enter the environment.
References
- 1. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 6-Chloro-2,4-dimethylaniline | CAS 63133-82-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dimethylaniline: Density and Solubility
This technical guide provides a comprehensive overview of two critical physicochemical properties of 2-Chloro-4,6-dimethylaniline (CAS No: 63133-82-4): density and solubility.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this aromatic amine as an organic building block.[1][2] The protocols and insights provided herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction to this compound
This compound, also known as 6-chloro-2,4-dimethylaniline, is a substituted aromatic amine with the linear formula ClC₆H₂(CH₃)₂NH₂.[1] Its molecular structure, featuring a chlorine atom and two methyl groups on the aniline ring, imparts specific chemical characteristics that are crucial for its application in various synthetic pathways. A thorough understanding of its physical properties, such as density and solubility, is fundamental for its effective use in laboratory and industrial settings. These parameters are critical for reaction setup, solvent selection, purification processes, and safety considerations.
Density of this compound
The density of a substance is a fundamental physical property that defines its mass per unit volume. For a solid compound like this compound, this value is essential for accurate measurements and for predicting its behavior in various physical processes.
Reported Density Data
The density of this compound has been experimentally determined and is reported in the literature. This value is crucial for converting between mass and volume, which is a common requirement in experimental setups.
| Property | Value | Temperature (°C) | Reference |
| Density | 1.11 g/mL | 25 | [1] |
Experimental Determination of Density
The causality behind choosing a specific method for density determination often lies in the physical state of the substance and the desired accuracy. For a solid compound like this compound, a common and reliable method is the displacement method using a pycnometer. This method is self-validating as it relies on the precise measurement of mass and volume, with the accuracy being directly tied to the precision of the analytical balance and the calibration of the pycnometer.
-
Preparation: Ensure the pycnometer is clean, dry, and calibrated with a liquid of known density (e.g., deionized water) at the desired temperature (25 °C).
-
Initial Mass: Accurately weigh the empty, dry pycnometer (m₁).
-
Sample Addition: Introduce a known mass of this compound into the pycnometer and record the total mass (m₂). The mass of the sample is therefore m₂ - m₁.
-
Inert Liquid Addition: Fill the pycnometer containing the sample with an inert liquid of known density in which the sample is insoluble (e.g., a saturated solution of the compound in the liquid to prevent dissolution). Ensure no air bubbles are trapped.
-
Final Mass: Weigh the pycnometer containing the sample and the inert liquid (m₃).
-
Displaced Liquid Mass: Determine the mass of the pycnometer filled only with the inert liquid (m₄).
-
Calculation: The density (ρ) of the solid is calculated using the following formula: ρ = [(m₂ - m₁) * ρ_liquid] / [(m₄ - m₁) - (m₃ - m₂)] where ρ_liquid is the density of the inert liquid.
Caption: Workflow for determining the density of a solid using a pycnometer.
Solubility of this compound
Solubility is a critical parameter that dictates the choice of solvents for reactions, extractions, and purifications. The solubility of this compound is influenced by its molecular structure, which combines a hydrophobic aromatic ring with methyl groups and a polar amine group capable of hydrogen bonding.
Solubility Data
Quantitative solubility data for this compound is not extensively reported in the literature. However, based on its chemical structure and the known solubility of similar aniline compounds, a qualitative and inferred solubility profile can be established. Aniline, for instance, is slightly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and chloroform.[3] The presence of the hydrophobic chloro and dimethyl groups in this compound is expected to further decrease its solubility in water and enhance its solubility in non-polar organic solvents.
| Solvent | Solubility | Rationale / Reference |
| Water | Slightly Soluble | [4][5] The polar amine group allows for some interaction with water, but the overall molecule is dominated by the hydrophobic aromatic ring and substituents. |
| Ethanol | Soluble (inferred) | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, and its alkyl chain provides non-polar character, making it a good solvent for substituted anilines.[6] |
| Methanol | Soluble (inferred) | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Soluble (inferred) | A polar aprotic solvent that can effectively solvate the polar amine group without the steric hindrance of protic solvents.[3] |
| Chloroform | Soluble (inferred) | A non-polar organic solvent that is effective at dissolving hydrophobic compounds.[3] |
| Diethyl Ether | Soluble (inferred) | A relatively non-polar solvent that is a good choice for dissolving many organic compounds.[6] |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a standard and reliable technique for determining the solubility of a solid in a liquid. The trustworthiness of this protocol is ensured by allowing the system to reach equilibrium and by employing a precise analytical method for concentration measurement.
-
Preparation: Prepare a series of vials with a fixed volume of the desired solvent.
-
Excess Solute Addition: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the undissolved solid settles.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Dilution: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for determining the solubility of a solid using the isothermal shake-flask method.
References
- 1. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 63133-82-4 [amp.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-CHLORO-2,6-DIMETHYLANILINE | 24596-18-7 [chemicalbook.com]
- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
IUPAC name for C8H10ClN
An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C₈H₁₀ClN
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C₈H₁₀ClN represents a diverse array of structural isomers, each possessing unique chemical properties and, consequently, distinct pharmacological activities. For professionals in drug discovery and medicinal chemistry, a precise understanding of the specific isomer is paramount, as subtle structural variations can lead to profound differences in biological outcomes. This technical guide provides a comprehensive exploration of the major isomeric classes of C₈H₁₀ClN, with a particular focus on derivatives of phenethylamine, a foundational scaffold in neuropharmacology. We will dissect the principles of IUPAC nomenclature essential for unambiguously identifying these compounds, detail a robust synthetic protocol for a key isomer, 2-(4-chlorophenyl)ethanamine, and discuss the pharmacological relevance of this chemical class. This document serves as a critical resource for researchers navigating the complexities of substituted phenethylamines in the pursuit of novel therapeutics.
Introduction: The Critical Role of Isomerism and Nomenclature
In the landscape of drug development, the molecular formula is merely the starting point. The specific spatial arrangement of atoms—isomerism—dictates the molecule's interaction with biological targets. The formula C₈H₁₀ClN, for instance, does not describe a single substance but a multitude of compounds, from substituted anilines to pharmacologically significant phenethylamines. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic nomenclature to provide an unambiguous descriptor for every unique chemical structure, an essential tool for reproducible and accurate scientific communication.[1][2]
This guide will focus primarily on the chlorophenethylamine isomers of C₈H₁₀ClN, as this structural motif is a well-established pharmacophore known to interact with monoamine neurotransmitter systems.[3][4] Understanding the precise IUPAC name allows researchers to differentiate between positional isomers (e.g., chlorine at the ortho-, meta-, or para- position) which can exhibit vastly different potencies and selectivities for neuronal targets like the serotonin and dopamine transporters.[5]
Part I: Foundational IUPAC Nomenclature Principles
A rigorous application of IUPAC rules is necessary to name the isomers of C₈H₁₀ClN. Two core sets of rules are particularly relevant: the naming of substituted aromatic compounds and the naming of amines.
Naming Substituted Aromatic Compounds
For monosubstituted benzene derivatives, the substituent's name is prefixed to "benzene" (e.g., Chlorobenzene).[6] For disubstituted benzenes, the relative positions of the substituents are indicated by numerical locants (e.g., 1,2-dichlorobenzene) or, more traditionally, by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4).[6][7] When multiple different substituents are present, they are numbered to give the lowest possible locants and listed alphabetically.[1][8]
Naming Amines
Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic groups attached to the nitrogen atom.[9] In the IUPAC system, the '-e' of the parent alkane is replaced with '-amine' (e.g., ethanamine). For secondary and tertiary amines, the largest alkyl group is considered the parent chain. Other alkyl groups attached to the nitrogen are designated with the prefix 'N-' and are listed alphabetically.[10][11][12] For example, N-ethyl-N-methylethanamine has two ethyl groups and one methyl group attached to the nitrogen; the parent name is ethanamine, with N-ethyl and N-methyl substituents.[10]
Part II: Key Isomeric Classes of C₈H₁₀ClN and Their IUPAC Names
The C₈H₁₀ClN formula gives rise to several isomeric classes. We will focus on the most pharmacologically pertinent: the chlorophenethylamines and their structural relatives.
Class A: Chlorinated Phenethylamines (Primary Amines)
This class features the C₆H₅-C₂-N backbone, a cornerstone of many psychoactive compounds.[4] The chlorine atom can be substituted at various positions on the phenyl ring.
-
Core Structure: 2-Phenylethanamine
-
Positional Isomers:
Class B: Chlorinated α-Methylphenethylamines
These isomers have the amine group attached to the first carbon of the ethyl side chain (the α-carbon). This creates a chiral center, leading to a pair of enantiomers for each positional isomer.
-
Core Structure: 1-Phenylethanamine
-
Positional and Optical Isomers:
-
IUPAC Name: (1R)-1-(4-chlorophenyl)ethanamine and (1S)-1-(4-chlorophenyl)ethanamine[15]
-
IUPAC Name: (1R)-1-(2-chlorophenyl)ethanamine and (1S)-1-(2-chlorophenyl)ethanamine
-
IUPAC Name: (1R)-1-(3-chlorophenyl)ethanamine and (1S)-1-(3-chlorophenyl)ethanamine
-
Class C: Other Notable Isomers
To illustrate the structural diversity, other isomers exist where the atoms are arranged differently, such as N-alkylated chloroanilines.
-
Core Structure: N-Ethylaniline
-
Positional Isomers:
-
IUPAC Name: N-ethyl-2-chloroaniline
-
IUPAC Name: N-ethyl-3-chloroaniline
-
IUPAC Name: N-ethyl-4-chloroaniline
-
The following diagram illustrates the logical relationship between the molecular formula and its primary isomeric classes relevant to drug discovery.
Caption: Isomeric diversification from the molecular formula C₈H₁₀ClN.
Part III: Synthesis and Analysis of 2-(4-Chlorophenyl)ethanamine
2-(4-Chlorophenyl)ethanamine (4-CA) is a valuable research tool for studying the serotonin system.[5] Its synthesis is typically achieved via the reduction of the corresponding nitrile.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethanamine
This protocol describes the reduction of 4-chlorophenylacetonitrile using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting nitriles to primary amines.
Materials:
-
4-Chlorophenylacetonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
1 M Sulfuric Acid (H₂SO₄)
-
10 M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Separatory funnel
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions, as LiAlH₄ reacts violently with water.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 eq.) in anhydrous diethyl ether.
-
Nitrile Addition: Dissolve 4-chlorophenylacetonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The choice of a strong reducing agent like LiAlH₄ is crucial for the complete reduction of the stable nitrile group.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.
-
Quenching (Work-up): Cool the reaction mixture in an ice bath. Cautiously and sequentially, add water dropwise to quench the excess LiAlH₄, followed by 15% NaOH solution, and then more water. This specific work-up procedure (Fieser work-up) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Filtration & Extraction: Filter the resulting slurry and wash the solid residue with diethyl ether. Combine the filtrates and transfer to a separatory funnel.
-
Acid-Base Extraction: Extract the ether layer with 1 M H₂SO₄. This step protonates the desired amine, moving it into the aqueous layer and separating it from non-basic impurities.
-
Basification & Isolation: Wash the acidic aqueous layer with diethyl ether to remove any remaining neutral impurities. Then, make the aqueous layer strongly basic (pH > 12) with 10 M NaOH. This deprotonates the amine, causing it to separate as an oil or solid.
-
Final Extraction & Drying: Extract the free amine into a fresh portion of diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Synthesis Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15.1 Naming Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. acdlabs.com [acdlabs.com]
- 8. study.com [study.com]
- 9. 24.1 Naming Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. websites.nku.edu [websites.nku.edu]
- 12. CHEM-GUIDE: IUPAC system and IUPAC rules of naming of amines [chem-guide.blogspot.com]
- 13. 2-(2-Chlorophenyl)ethylamine | C8H10ClN | CID 83117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (1R)-1-(4-chlorophenyl)ethan-1-amine | C8H10ClN | CID 1715226 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-Chloro-4,6-dimethylaniline
Introduction
2-Chloro-4,6-dimethylaniline, a substituted aromatic amine, serves as a crucial building block in the synthesis of various organic compounds.[1][2] Its precise chemical structure and purity are paramount for its application in research and development, particularly within the pharmaceutical and chemical industries. Spectroscopic analysis provides an indispensable toolkit for the unambiguous structural elucidation and quality control of this compound. This in-depth guide offers a multi-faceted spectroscopic examination of this compound, presenting a synthesis of theoretical principles, detailed experimental protocols, and expert interpretation of the resulting data. The methodologies and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the results for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
A foundational understanding of the molecular structure is essential before delving into its spectroscopic signatures.
-
IUPAC Name: this compound[3]
The molecule consists of a benzene ring substituted with a chlorine atom, an amino group (-NH₂), and two methyl groups (-CH₃) at positions 2, 1, 4, and 6, respectively.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and the fragmentation pattern offers valuable clues about the molecule's structure.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.
-
GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
-
Ionization: The eluted compound enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Interpretation
The mass spectrum of this compound exhibits a characteristic pattern of peaks that confirm its structure.
| m/z | Relative Intensity | Assignment | Interpretation |
| 155 | High | [M]⁺ | Molecular ion peak, confirming the molecular weight. The presence of a chlorine atom is indicated by the isotopic peak at m/z 157, with an intensity of approximately one-third of the m/z 155 peak. |
| 120 | High | [M - Cl]⁺ | Loss of a chlorine radical (Cl•) from the molecular ion. This is a common fragmentation pathway for chlorinated aromatic compounds. |
| 154 | Moderate | [M - H]⁺ | Loss of a hydrogen atom, likely from the amino or methyl group. |
Source: PubChem CID 113033[3]
The fragmentation pattern is a key diagnostic tool. The initial loss of a chlorine atom is a highly favored fragmentation pathway for ortho-substituted chloroanilines.[4] This is followed by further fragmentation of the resulting ion.
Caption: Primary fragmentation pathways of this compound in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to obtain the proton NMR spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to acquire the carbon NMR spectrum, which simplifies the spectrum by removing C-H coupling.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.
Data Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~6.9 | s | 1H | Ar-H | Aromatic proton at the 5-position. The singlet multiplicity indicates no adjacent protons. |
| ~6.7 | s | 1H | Ar-H | Aromatic proton at the 3-position. The singlet multiplicity indicates no adjacent protons. |
| ~4.0 | br s | 2H | -NH₂ | Protons of the amino group. The broad singlet is characteristic of exchangeable protons. |
| ~2.3 | s | 3H | -CH₃ | Protons of the methyl group at the 6-position. |
| ~2.2 | s | 3H | -CH₃ | Protons of the methyl group at the 4-position. |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~145 | C-NH₂ | Aromatic carbon attached to the amino group. |
| ~135 | C-Cl | Aromatic carbon attached to the chlorine atom. |
| ~130 | Aromatic C-H | Aromatic carbon with an attached proton. |
| ~128 | Aromatic C-H | Aromatic carbon with an attached proton. |
| ~125 | Aromatic C-CH₃ | Aromatic carbon attached to a methyl group. |
| ~120 | Aromatic C-CH₃ | Aromatic carbon attached to a methyl group. |
| ~20 | -CH₃ | Carbon of the methyl group. |
| ~18 | -CH₃ | Carbon of the methyl group. |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Caption: Correlation of NMR signals to the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal is first collected and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).
Data Interpretation
The IR spectrum of this compound displays several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch | Primary Amine (-NH₂) |
| 3050-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl (-CH₃) |
| 1620-1580 | C=C stretch | Aromatic Ring |
| 1500-1400 | C=C stretch | Aromatic Ring |
| 850-750 | C-Cl stretch | Aryl Chloride |
Source: PubChem CID 113033[3]
The presence of the sharp N-H stretching bands in the 3400-3300 cm⁻¹ region is a clear indication of the primary amine group. The C-H stretches for the aromatic ring and the methyl groups are also clearly visible. The C-Cl stretch provides evidence for the chlorine substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. It is useful for characterizing compounds with chromophores, such as aromatic rings.
Experimental Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the sample is measured over a range of wavelengths (typically 200-400 nm). A blank spectrum of the solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λₘₐₓ) is a key characteristic.
Data Interpretation
Aromatic compounds like this compound typically exhibit two main absorption bands in their UV-Vis spectra, corresponding to π → π* transitions.
| λₘₐₓ (nm) | Transition | Chromophore |
| ~250 | π → π | Benzene Ring |
| ~290 | π → π | Benzene Ring with substituents |
The exact positions of the absorption maxima and their molar absorptivities are dependent on the solvent and the specific substitution pattern on the aromatic ring.
Conclusion
This comprehensive guide has detailed the application of four key spectroscopic techniques—Mass Spectrometry, Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible spectroscopy—for the thorough characterization of this compound. By integrating the data from each of these methods, a complete and unambiguous picture of the molecule's structure and functional groups emerges. The provided protocols and interpretations serve as a robust framework for researchers and scientists in ensuring the identity and purity of this important chemical intermediate.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[5] It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][7] Always work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[6][7][8]
References
- 1. This compound 96 63133-82-4 [sigmaaldrich.com]
- 2. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]
- 3. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Initial Characterization of 2-Chloro-4,6-dimethylaniline
Foreword
For researchers, scientists, and professionals in drug development, the foundational step of any synthetic endeavor is the rigorous characterization of starting materials. This guide provides a comprehensive, in-depth technical overview of the initial characterization of 2-Chloro-4,6-dimethylaniline. Moving beyond a simple recitation of data, this document is structured to provide a logical workflow, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating. Every claim is substantiated with authoritative sources to uphold the highest standards of scientific integrity.
Introduction: Understanding the Molecule
This compound, also known by synonyms such as 6-Chloro-2,4-dimethylaniline, is a substituted aromatic amine.[1] Its molecular structure, featuring a chlorine atom and two methyl groups on the aniline ring, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of a range of target molecules, including pharmaceuticals and agrochemicals. A thorough initial characterization is not merely a procedural formality but a critical step to ensure the identity, purity, and suitability of this compound for its intended application. This guide will walk you through the essential analyses required to confidently proceed with this versatile building block.
Physicochemical Properties: The Foundational Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀ClN | [1][2] |
| Molecular Weight | 155.62 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 38-40 °C | [3] |
| Density | 1.11 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in water. | [4] |
| CAS Number | 63133-82-4 | [1][2][5] |
Synthesis and Purification: Ensuring Material Quality
While this compound is commercially available, an understanding of its synthesis is crucial for anticipating potential impurities. A common synthetic route involves the direct chlorination of 2,6-dimethylaniline. However, this process can yield a mixture of products, necessitating a robust purification strategy.
Caption: A schematic overview of the synthesis and purification workflow for this compound.
Experimental Protocol: Purification by Fractional Distillation
Given that the direct chlorination of 2,6-dimethylaniline can result in a mixture of the starting material and the desired product, fractional distillation is an effective purification method.
Materials:
-
Crude this compound mixture
-
Distillation apparatus with a fractionating column
-
Heating mantle
-
Receiving flasks
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound mixture. Add boiling chips to ensure smooth boiling.
-
Heating: Begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection: As the mixture heats, the component with the lower boiling point (unreacted 2,6-dimethylaniline) will vaporize first, rise through the fractionating column, and condense into the receiving flask. Monitor the temperature at the head of the column. A stable temperature indicates that a pure fraction is being collected.
-
Product Collection: Once the lower-boiling fraction has been collected, increase the temperature to distill the this compound. A sharp rise in temperature at the column head will signal the beginning of the product fraction. Collect this fraction in a separate, clean receiving flask. The pure product is obtained by fractional distillation at 115° to 117° C under a pressure of 5 mm Hg.
-
Confirmation of Purity: The purity of the collected fraction should be confirmed by gas chromatography and the spectroscopic methods outlined below.
Spectroscopic Characterization: Confirming the Molecular Identity
Spectroscopic analysis is indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H | ~2.2 | -CH₃ |
| ~2.4 | -CH₃ | |
| ~3.8 (broad) | -NH₂ | |
| ~6.8 | Aromatic C-H | |
| ~7.0 | Aromatic C-H | |
| ¹³C | ~18 | -CH₃ |
| ~20 | -CH₃ | |
| ~122 | Aromatic C-H | |
| ~128 | Aromatic C-H | |
| ~129 | Aromatic C-Cl | |
| ~132 | Aromatic C-CH₃ | |
| ~135 | Aromatic C-CH₃ | |
| ~142 | Aromatic C-NH₂ |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Caption: A diagram illustrating the key functional group regions in the IR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z 155.[2] Due to the presence of the chlorine isotope ³⁷Cl, an (M+2)⁺ peak of approximately one-third the intensity of the M⁺ peak will also be observed.
Reactivity and Applications: A Chemist's Perspective
The chemical behavior of this compound is dictated by its functional groups. The amino group is nucleophilic and can undergo various reactions, including acylation and diazotization. The aromatic ring is activated by the electron-donating amino and methyl groups, making it susceptible to electrophilic substitution. This reactivity profile makes it a useful precursor in various synthetic applications, such as in palladium-catalyzed cyanations of aryl chlorides.[4]
Safety and Handling: A Non-Negotiable Priority
This compound is a hazardous substance and must be handled with appropriate safety precautions.[6]
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It can cause skin and eye irritation.[2][3][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[8]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[8]
Conclusion
This technical guide has provided a detailed framework for the initial characterization of this compound. By following the outlined procedures for purification and spectroscopic analysis, and by adhering to the necessary safety protocols, researchers can ensure the quality and identity of this important chemical intermediate. This foundational work is paramount for the successful and reliable execution of subsequent synthetic transformations.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 96 63133-82-4 [sigmaaldrich.com]
- 4. 4-CHLORO-2,6-DIMETHYLANILINE | 24596-18-7 [chemicalbook.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Chloro-4,6-dimethylaniline as a Chemical Intermediate
Prepared by: Senior Application Scientist, Gemini Division
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-4,6-dimethylaniline is a substituted aromatic amine that serves as a highly versatile and critical building block in synthetic organic chemistry.[1] Its specific substitution pattern—a chlorine atom and two methyl groups ortho and para to the amino group—provides a unique combination of steric hindrance and electronic properties that chemists can strategically exploit. These features govern the regioselectivity of subsequent reactions, making it a valuable precursor for a range of target molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines its principal applications, and delivers detailed, field-proven protocols for its use, with a primary focus on the synthesis of agrochemicals. All procedures are presented with an emphasis on safety, reproducibility, and analytical validation.
Physicochemical & Safety Profile
A thorough understanding of the reagent's properties is fundamental to its safe and effective use. This compound is a solid at room temperature and presents significant toxicological hazards that mandate strict handling protocols.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [4] |
| Molecular Weight | 155.62 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 38-40 °C (lit.) | [3] |
| Boiling Point | 209-214 °C (lit.) | [3] |
| Density | 1.11 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Solubility | Slightly soluble in water. | [5] |
Table 2: GHS Hazard and Safety Information
| Category | GHS Classification & Precautionary Statements |
| Pictogram(s) | Danger |
| Hazard Statements | H301: Toxic if swallowed.[4] H311: Toxic in contact with skin.[4] H331: Toxic if inhaled.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H351: Suspected of causing cancer.[4] |
| Precautionary Codes | P202, P280, P301 + P310, P302 + P352 + P312, P304 + P340 + P311, P305 + P351 + P338.[3] |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Type P2 (EN 143) respirator cartridges.[3] |
Causality Behind Safety Precautions: The high acute toxicity (oral, dermal, inhalation) stems from the aniline core, which can interfere with hemoglobin's ability to transport oxygen.[2] The chlorination and methylation are known to potentially increase the carcinogenic properties of aniline compounds.[2] Therefore, engineering controls (fume hood) and a complete PPE ensemble are non-negotiable to prevent systemic exposure.
Core Application: Synthesis of Formamidine Acaricides
One of the most prominent applications of this compound is as a key precursor in the synthesis of formamidine-class pesticides. Historically, this included the acaricide Chlordimeform. While the use of Chlordimeform is now restricted in many regions, the synthetic pathway remains a valuable case study in the strategic application of this intermediate.
The core transformation involves the reaction of the aniline with a formamide equivalent to create the characteristic formamidine linkage. The Vilsmeier-Haack reaction is a classic and efficient method for this transformation.
Mechanism Insight: The Vilsmeier reagent, a chloroiminium ion, is pre-formed from a tertiary amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphoryl chloride, POCl₃). This powerful electrophile is then attacked by the nucleophilic nitrogen of this compound. The steric hindrance from the two ortho-methyl groups on the aniline ring helps direct the reaction to the nitrogen atom and prevents unwanted side reactions on the aromatic ring.
Experimental Protocol: Synthesis of N'-(2-Chloro-4,6-dimethylphenyl)-N,N-dimethylformamidine
This protocol details the synthesis of the formamidine derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq, used as reagent and solvent)
-
Phosphoryl chloride (POCl₃) (1.1 eq)
-
Toluene
-
5 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (3.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Expert Insight:Performing this step at reduced temperature is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation of the reagent.
-
-
Slowly add phosphoryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the solid Vilsmeier reagent may be observed.
-
Formamidine Synthesis: Dissolve this compound (1.0 eq) in a minimal amount of toluene and add it to the dropping funnel.
-
Add the aniline solution dropwise to the stirring Vilsmeier reagent. An exothermic reaction will occur. Maintain the temperature below 40 °C using a water bath if necessary.
-
Once the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Expert Insight:Heating drives the reaction to completion. The disappearance of the starting aniline is the primary indicator.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice.
-
Trustworthiness Check:This step quenches any remaining reactive species. It must be done slowly as the hydrolysis of excess POCl₃ is highly exothermic and releases HCl gas.
-
-
Basify the aqueous mixture to a pH of >10 by slowly adding 5 M NaOH solution while stirring in an ice bath. This neutralizes HCl and liberates the free base form of the product.
-
Transfer the mixture to a separatory funnel. Extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Expert Insight:The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Validation: The final product can be purified by vacuum distillation. Characterize the purified product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity against a reference standard.
Workflow Visualization
Caption: Workflow for the synthesis of a formamidine derivative.
Other Synthetic Applications
While its use in agrochemicals is prominent, this compound is also a valuable intermediate in other areas:
-
Dye & Pigment Synthesis: As a substituted aniline, it can be diazotized and coupled with other aromatic compounds to produce azo dyes. The specific substituents influence the final color and stability of the pigment.[5]
-
Pharmaceutical Building Block: The 2-chloro-4,6-dimethylphenyl moiety is a structural motif found in some pharmacologically active molecules. The compound serves as a starting material for introducing this fragment during drug discovery and development.[5][6]
References
Application Note & Protocol: Diazotization of 2-Chloro-4,6-dimethylaniline
Introduction: The Synthetic Versatility of Aryl Diazonium Salts
The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, converting a relatively inert amino group into an exceptionally versatile diazonium salt. This process, first reported by Peter Griess in 1858, unlocks a vast array of subsequent reactions, making diazonium salts critical intermediates in the production of dyes, pigments, pharmaceuticals, and other fine chemicals.[1][2] The diazonium group (-N≡N⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles to afford diverse substitution patterns on the aromatic ring that are often difficult to achieve through other means.[3][4]
This guide provides a detailed protocol for the diazotization of 2-Chloro-4,6-dimethylaniline. We will delve into the mechanistic underpinnings of the reaction, outline a robust and validated experimental procedure, and emphasize the critical safety protocols required for handling these energetic intermediates. The resulting 2-chloro-4,6-dimethylbenzenediazonium salt is a valuable building block for synthesizing complex aromatic compounds.
Reaction Mechanism: The Electrophilic Attack of the Nitrosonium Ion
The diazotization reaction proceeds through a well-established electrophilic substitution mechanism. The process is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5] The acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[3]
The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the nitrosonium ion.[1] This is followed by a series of proton transfers and the elimination of a water molecule to yield the final, resonance-stabilized aryl diazonium salt.[1][6] The relative stability of aromatic diazonium salts compared to their aliphatic counterparts is due to the delocalization of the positive charge into the benzene ring.[6][7]
References
Application Notes & Protocols: 2-Chloro-4,6-dimethylaniline as a Versatile Precursor in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utility of 2-Chloro-4,6-dimethylaniline as a precursor in pharmaceutical development. We will detail its physicochemical properties, critical safety and handling protocols, and its application in synthetic organic chemistry. While this specific precursor is a valuable building block, we will use the synthesis of the widely-used local anesthetic Mepivacaine from the closely related analog, 2,6-dimethylaniline, as an exemplary model system. This case study illustrates the fundamental reaction mechanisms and laboratory protocols relevant to the entire class of substituted anilines in the synthesis of amide-type active pharmaceutical ingredients (APIs).
Introduction: The Role of Substituted Anilines in Medicinal Chemistry
Substituted anilines are a cornerstone of modern pharmaceutical synthesis. The aniline moiety, a simple benzene ring bearing an amino group, serves as a versatile scaffold that can be readily modified to create complex molecules with diverse biological activities. The nature, number, and position of substituents on the aromatic ring profoundly influence the molecule's steric and electronic properties, thereby dictating its reactivity and its ultimate pharmacological profile.
This compound (also known as 6-Chloro-2,4-dimethylaniline) is an exemplar of this class. The presence of a chlorine atom and two methyl groups on the aniline ring creates a unique chemical intermediate. The ortho- and para-methyl groups provide steric hindrance and are electron-donating, while the ortho-chlorine atom is electron-withdrawing and can influence the acidity of the amine proton and the regioselectivity of subsequent reactions. This combination of features makes it a valuable, albeit hazardous, building block for targeted synthesis.[1][2]
Precursor Profile: this compound
A thorough understanding of the precursor's properties and hazards is a non-negotiable prerequisite for its use in any research or development setting.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, based on data compiled from authoritative sources.[3][4]
| Property | Value | Source |
| CAS Number | 63133-82-4 | [3] |
| Molecular Formula | C₈H₁₀ClN | [3] |
| Molecular Weight | 155.62 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 38-40 °C | [4] |
| Density | 1.11 g/mL at 25 °C | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| IUPAC Name | This compound | [3] |
Safety, Handling, and Hazard Mitigation
WARNING: this compound is a hazardous substance and must be handled with extreme caution in a controlled laboratory environment.[3][5]
-
Toxicity: It is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[3][5] Animal experiments indicate that ingestion of small quantities could be fatal.[5]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system.[3][5]
-
Carcinogenicity: The compound is suspected of causing cancer.[3] Both chloro- and ortho-methyl groups are known to increase the carcinogenic potential of aniline compounds.[5]
-
Methemoglobinemia: Like many anilines, the substance and its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake and potentially leading to cyanosis.[5]
Mandatory Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or a face shield.
-
Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Containment: Use sealed containers for storage and transport. Avoid any actions that could generate dust.
-
Exposure Response: In case of skin contact, wash immediately with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes. In case of inhalation, move to fresh air. Seek immediate medical attention for any exposure.
-
Disposal: This material and any contaminated labware must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]
Application in Pharmaceutical Synthesis: A Model System
While this compound is a versatile building block, its direct, large-scale application in the synthesis of major commercial pharmaceuticals is less documented than its close structural analog, 2,6-dimethylaniline (CAS 87-62-7) . This non-chlorinated precursor is fundamental to the synthesis of an entire class of amide-type local anesthetics, including Lidocaine, Bupivacaine, and Mepivacaine.[6][7][8]
To provide a robust and field-proven protocol, we will detail the synthesis of Mepivacaine . This serves as an authoritative model for the key amide-coupling reaction that is central to this area of pharmaceutical chemistry. The principles and techniques described are directly translatable to syntheses involving other substituted anilines like this compound.
Case Study: Synthesis of Mepivacaine from 2,6-Dimethylaniline
Background: Mepivacaine is a local anesthetic with a rapid onset and medium duration of action.[9] It functions by blocking nerve impulses, providing localized numbness for dental and surgical procedures. Its chemical structure features a critical amide bond formed between the 2,6-dimethylaniline core and an N-methylated piperidine-2-carboxylic acid moiety.[9]
Logical Workflow for Mepivacaine Synthesis
The following diagram illustrates the high-level workflow for the synthesis of Mepivacaine, highlighting the key transformation where the substituted aniline is incorporated.
Caption: High-level workflow for Mepivacaine synthesis.
Synthetic Strategy & Mechanism:
The core of the synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of 2,6-dimethylaniline acts as the nucleophile, attacking an activated carbonyl carbon of the piperidine ring. To facilitate this, the carboxylic acid of the piperidine derivative is often converted to a more reactive species, such as an acyl chloride or activated by coupling reagents.
A common laboratory and industrial approach involves deprotonating the aniline with a strong base like n-butyllithium (n-BuLi) to form a highly nucleophilic lithium amide. This amide then readily attacks the ester of the piperidine derivative to form the target amide bond.[10]
Mechanism: Amide Bond Formation via Lithium Amide
This diagram shows the key mechanistic steps for the amide coupling reaction.
Caption: Mechanism of amide formation via a lithium amide intermediate.
Protocol: Synthesis of Mepivacaine (Model System)
This protocol is a synthesized representation based on established methods.[10] All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials & Reagents:
-
2,6-Dimethylaniline
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Methyl N-methylpipecolinate
-
Anhydrous Hexane
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, heptane)
Equipment:
-
Flame-dried, two-necked round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part 1: Formation of the Lithium Amide Intermediate
-
To a flame-dried 100 mL two-necked flask under a positive pressure of argon, add 2,6-dimethylaniline (e.g., 1.0 eq, 3 mmol, 0.363 g).
-
Add anhydrous hexane (e.g., 6 mL). Stir the solution at room temperature.
-
Slowly, via syringe, add n-butyllithium solution (1.0 eq, 3 mmol) to the stirred solution. Caution: n-BuLi is highly pyrophoric.
-
Upon addition of n-BuLi, a white-yellow precipitate of the lithium amide will form.[10]
-
Allow the suspension to stir at room temperature for 1 hour to ensure complete formation of the amide.
Part 2: Amide Coupling Reaction
-
Carefully remove the solvent (hexane) and excess n-BuLi via cannula or by evaporation under reduced pressure, leaving the solid lithium amide.
-
Add anhydrous 2-MeTHF (e.g., 3 mL) to dissolve the lithium amide, forming a clear solution (approx. 1.0 M).
-
In a separate flask, prepare a solution of methyl N-methylpipecolinate (e.g., 1.0 eq, 3 mmol, 0.429 g) in anhydrous 2-MeTHF.
-
Cool the lithium amide solution to 0 °C using an ice bath.
-
Slowly add the solution of methyl N-methylpipecolinate to the stirred lithium amide solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aniline is consumed (typically 2-4 hours).
Part 3: Workup and Purification
-
Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude Mepivacaine free base.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography to yield pure Mepivacaine as a white solid.
Analytical Characterization
The identity and purity of the final synthesized product must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the presence of the amide C=O stretch (typically ~1650 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
This compound represents a valuable, though hazardous, chemical intermediate for pharmaceutical and fine chemical synthesis. While its direct application in blockbuster drugs is less common than its non-chlorinated analog, the fundamental reactivity of its amino group is representative of a broader class of precursors. The provided model synthesis of Mepivacaine from 2,6-dimethylaniline details the critical amide bond-forming reaction that is central to the production of numerous local anesthetics. This protocol, grounded in established chemical principles, offers researchers a robust framework for the synthesis of complex amide-containing target molecules, underscoring the enduring importance of substituted anilines in the advancement of medicinal chemistry.
References
- 1. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]
- 7. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mepivacaine - Wikipedia [en.wikipedia.org]
- 10. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of 2-Chloro-4,6-dimethylaniline
Introduction: The Strategic Importance of N-Alkylated Anilines
N-alkylated anilines are privileged structural motifs in a multitude of functional molecules, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of an alkyl group to the nitrogen atom of an aniline derivative can profoundly modulate its physicochemical properties, including basicity, lipophilicity, and metabolic stability. Furthermore, the N-alkyl moiety can be a key pharmacophoric element, directly interacting with biological targets. 2-Chloro-4,6-dimethylaniline, with its specific substitution pattern, offers a versatile scaffold for the development of novel compounds. The chlorine atom provides a handle for further functionalization, such as cross-coupling reactions, while the methyl groups can influence the molecule's conformation and interaction with its environment. This document provides a detailed guide to the N-alkylation of this compound, focusing on a robust and widely applicable reductive amination protocol.
Mechanistic Insights: The Chemistry of N-Alkylation
The N-alkylation of amines can be achieved through several synthetic strategies, including direct alkylation with alkyl halides and reductive amination. Direct alkylation with alkyl halides is a classical nucleophilic substitution reaction where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1] However, this method often suffers from poor selectivity, leading to a mixture of mono- and di-alkylated products, as the initially formed secondary amine is often more nucleophilic than the starting primary amine.[1][2]
A more controlled and widely adopted method is reductive amination . This one-pot procedure involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated amine.[3][4][5] This approach offers excellent control over the degree of alkylation, primarily yielding the mono-alkylated product. The reaction is typically carried out in the presence of a suitable reducing agent and often a catalyst.
The general mechanism for reductive amination proceeds as follows:
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine intermediate.
-
Reduction: The imine is then reduced to the corresponding secondary amine by a reducing agent.
Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[5] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is also a highly effective and green alternative.[3][4]
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] It is crucial to handle this substance in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9] Avoid inhalation of dust and contact with skin and eyes.[8]
-
Alkylating Agents (e.g., Aldehydes): Many aldehydes are volatile and flammable. Handle with care, avoiding ignition sources.
-
Reducing Agents (e.g., Sodium Borohydride): These reagents can react violently with water and acids, releasing flammable hydrogen gas. Handle in a dry, inert atmosphere.
-
Solvents: Organic solvents should be handled in a fume hood due to their volatility and potential toxicity.
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[6][7] Spills should be cleaned up promptly using appropriate procedures to prevent dispersal.[8]
Experimental Protocol: Reductive Amination of this compound
This protocol details a general procedure for the N-alkylation of this compound using an aldehyde via reductive amination with sodium triacetoxyborohydride. This method is known for its mild reaction conditions and broad substrate scope.[10]
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 24596-18-7 | 155.63 | Solid |
| Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | Liquid |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | Solid, moisture-sensitive |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Liquid, solvent |
| Acetic Acid (glacial) | 64-19-7 | 60.05 | Liquid, catalyst |
| Saturated aq. Sodium Bicarbonate | - | - | Aqueous solution |
| Brine | - | - | Saturated aqueous NaCl |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Solid, drying agent |
| Silica Gel | 7631-86-9 | - | Solid, for chromatography |
| Solvents for Chromatography | - | - | e.g., Hexanes, Ethyl Acetate |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the aniline in 1,2-dichloroethane (DCE) to a concentration of 0.1-0.2 M.
-
Addition of Aldehyde and Catalyst: To the stirred solution, add the desired aldehyde (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).[10]
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This typically takes between 4 and 24 hours.[10]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[11][12]
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental procedure for the N-alkylation of this compound.
Caption: Experimental workflow for N-alkylation.
Alternative Methodologies
While reductive amination with borohydride reagents is a reliable method, other approaches can also be employed for the N-alkylation of anilines.
-
Catalytic Reductive Amination: This "green" chemistry approach utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like ammonium formate or hydrogen gas.[3][4][13] This method avoids the use of stoichiometric metal hydride reagents and often proceeds under mild conditions with high selectivity.[3][4]
-
Direct Alkylation with Alcohols: Known as "borrowing hydrogen" or "auto-transfer hydrogen" catalysis, this atom-economical method uses alcohols as alkylating agents in the presence of a metal catalyst, with water being the only byproduct.[10] Various transition metal catalysts based on iridium, ruthenium, and nickel have been developed for this transformation.[14][15]
-
Base-Catalyzed N-Alkylation with Alcohols: Recent studies have shown that N-alkylation of amines with alcohols can be achieved using only a catalytic amount of a strong base, such as potassium tert-butoxide (KOtBu), under aerobic conditions.[16][17] This transition-metal-free method offers a cost-effective and environmentally friendly alternative.[17]
Characterization of the Final Product
The identity and purity of the synthesized N-alkylated this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point Analysis: To assess the purity of solid products.
Conclusion
The N-alkylation of this compound is a valuable transformation for the synthesis of a wide range of functional molecules. The reductive amination protocol detailed in this guide provides a reliable and versatile method for achieving this transformation with good control and yields. Researchers are encouraged to adapt and optimize the provided protocol based on the specific alkylating agent and desired scale of the reaction. By understanding the underlying reaction mechanism and adhering to proper safety precautions, scientists can successfully synthesize novel N-alkylated aniline derivatives for various applications in research and development.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. | Semantic Scholar [semanticscholar.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. portal.research.lu.se [portal.research.lu.se]
- 17. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
Use of 2-Chloro-4,6-dimethylaniline in pesticide synthesis
Application Note & Protocol
Topic: Use of 2-Chloro-4,6-dimethylaniline in Pesticide Synthesis: A Guide to the Synthesis of Chloroacetanilide Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Substituted Anilines in Agrochemicals
Substituted anilines are foundational precursors in the synthesis of a vast array of agrochemicals, particularly herbicides. The specific arrangement of substituents on the aniline ring dictates the ultimate biological activity and selectivity of the final pesticide product. This compound, with its distinct substitution pattern, is a valuable intermediate for creating complex herbicidal molecules. This guide focuses on its application in the synthesis of chloroacetanilide herbicides, a class of compounds known for their effectiveness in pre-emergence weed control.
The core reaction involves the N-acylation of the aniline's amino group with chloroacetyl chloride. This reaction is highly efficient and forms the key chloroacetamide linkage responsible for the herbicidal activity. The resulting N-(2-chloro-4,6-dimethylphenyl)chloroacetamide scaffold can then be further modified, though this initial acylation is the critical step. While specific commercial herbicides derived directly from this compound are not as prominently documented as those from similar anilines like 2,6-dimethylaniline (used for Metolachlor), the synthetic principles are identical.[1] This document provides a detailed, representative protocol for this key transformation, equipping researchers with the knowledge to apply this chemistry broadly.
Section 1: Chemical Principles & Mechanistic Rationale
The primary transformation is a nucleophilic acyl substitution. The nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
Causality Behind Experimental Choices:
-
Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of the aniline initiates the reaction. The methyl groups at the 4- and 6-positions are electron-donating, which slightly increases the electron density on the ring but does not significantly hinder the reactivity of the exocyclic amino group.
-
Electrophilicity of the Acyl Chloride: Chloroacetyl chloride is an excellent electrophile. The carbonyl carbon is rendered highly electron-deficient by the two adjacent, strongly electronegative atoms (oxygen and chlorine), making it highly susceptible to nucleophilic attack.[2]
-
Solvent Choice (Glacial Acetic Acid): Acetic acid serves as a polar solvent that can dissolve the aniline starting material. More importantly, it can protonate the aniline, forming an equilibrium. While the protonated form is unreactive, the free aniline is still present to react. The acidic medium also helps to activate the chloroacetyl chloride.
-
Use of a Base (Sodium Acetate): The reaction generates hydrochloric acid (HCl) as a byproduct. This HCl can protonate the starting aniline, converting it into its non-nucleophilic ammonium salt and halting the reaction. A weak base, such as sodium acetate, is added to neutralize the generated HCl, ensuring a continuous supply of the free, reactive aniline.[3]
Section 2: Synthesis Pathway & Workflow Visualization
The overall synthesis is a straightforward, high-yielding acylation reaction.
Caption: Reaction scheme for the synthesis of the chloroacetanilide scaffold.
The experimental workflow is designed for efficient reaction, work-up, and purification.
Caption: Step-by-step experimental workflow for the synthesis.
Section 3: Detailed Experimental Protocol
This protocol is adapted from established methods for the acylation of substituted anilines.[4][5]
Materials & Reagents:
-
This compound (FW: 155.62 g/mol )
-
Chloroacetyl chloride (FW: 112.94 g/mol )
-
Glacial Acetic Acid
-
Sodium Acetate Trihydrate (FW: 136.08 g/mol )
-
Deionized Water
-
125 mL Erlenmeyer Flask
-
Magnetic Stirrer and Stir Bar
-
Graduated Cylinders
-
Ice Bath
-
Büchner Funnel and Filter Flask
-
Filter Paper
Procedure:
-
Reagent Preparation: In a 125 mL Erlenmeyer flask, dissolve 3.89 g (25.0 mmol) of this compound in 15 mL of glacial acetic acid. Place the flask on a magnetic stirrer and begin stirring.
-
Rationale: This creates a homogenous solution for the reaction to proceed smoothly.
-
-
Acylation Reaction: Carefully and slowly add 2.2 mL (28.0 mmol, 1.1 equivalents) of chloroacetyl chloride to the stirring aniline solution.
-
Rationale: A slight excess of the acylating agent ensures the complete conversion of the aniline.[6] This reaction is exothermic; slow addition helps control the temperature.
-
-
Neutralization and Precipitation: Prepare a solution of 5.1 g of sodium acetate trihydrate in 50 mL of deionized water. Add this solution to the reaction mixture. Precipitation of the amide product should occur almost instantaneously.[4]
-
Rationale: The sodium acetate solution neutralizes the HCl byproduct, preventing the deactivation of the starting aniline and driving the reaction to completion. The product is insoluble in the aqueous acetic acid mixture, causing it to precipitate.
-
-
Complete Precipitation and Isolation: Stir the resulting slurry thoroughly for 10 minutes. Cool the flask in an ice bath to ensure maximum precipitation of the product.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 30 mL portions of cold deionized water.
-
Rationale: Washing with cold water is crucial to remove residual acetic acid and sodium salts, which are soluble in water while the product is not.
-
-
Drying: Press the solid as dry as possible on the filter funnel. Transfer the product to a watch glass and allow it to air dry, or dry it in a vacuum oven at a low temperature (e.g., 50°C) to constant weight.
Section 4: Product Characterization (Self-Validation)
To confirm the identity and purity of the synthesized 2-Chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide, the following characterization methods are recommended:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks:
-
N-H stretch (amide): ~3250-3300 cm⁻¹
-
C=O stretch (amide): ~1670 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide definitive structural confirmation by showing the expected chemical shifts and integrations for the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected M/z for C₁₀H₁₁Cl₂NO).
Section 5: Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthesis protocol.
| Parameter | Value | Unit | Rationale |
| This compound | 3.89 (25.0) | g (mmol) | Limiting Reagent |
| Chloroacetyl Chloride | 2.2 (28.0) | mL (mmol) | 1.1 molar equivalents to ensure full conversion[6] |
| Glacial Acetic Acid | 15 | mL | Solvent |
| Sodium Acetate Trihydrate | 5.1 | g | Base for HCl neutralization |
| Reaction Temperature | Ambient | °C | Reaction is rapid at room temperature |
| Expected Yield | ~85-95 | % | Based on similar reported acylation reactions |
Section 6: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct this experiment in a well-ventilated fume hood.
-
Reagent Handling:
-
This compound: This compound is toxic and may be a suspected carcinogen. Avoid skin contact and inhalation.
-
Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator (causes tearing). It reacts violently with water. Handle with extreme care.[6]
-
Glacial Acetic Acid: Corrosive and can cause severe burns.[4]
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
- 1. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 6. home.sandiego.edu [home.sandiego.edu]
Application Note: A Robust GC-MS Method for the Sensitive Detection of 2-Chloro-4,6-dimethylaniline
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective and sensitive determination of 2-Chloro-4,6-dimethylaniline. This compound is of significant interest in the pharmaceutical and chemical industries as a potential genotoxic impurity (PGI) and an environmental contaminant.[1][2] The described protocol outlines a comprehensive workflow, including sample preparation using liquid-liquid extraction (LLE), optimized GC-MS parameters for robust chromatographic separation and mass spectrometric detection, and essential method validation procedures in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] This guide is intended to provide researchers, scientists, and drug development professionals with a reliable and reproducible methodology for the trace-level analysis of this compound in various matrices.
Introduction
This compound, an aromatic amine, is utilized as an organic building block in various chemical syntheses. However, its structural alerts and classification as a potential carcinogen necessitate rigorous monitoring, particularly in pharmaceutical products where it may be present as a genotoxic impurity.[1][5] Genotoxic impurities are compounds that can induce genetic mutations and are of significant toxicological concern, even at trace levels.[2] Regulatory bodies mandate strict control of such impurities, often requiring detection limits in the parts-per-million (ppm) range.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1][6] This makes it an ideal choice for the analysis of this compound. This application note provides a comprehensive, field-proven protocol, explaining the rationale behind key experimental choices to ensure method robustness and reliability.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective analytical method.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClN | [7] |
| Molecular Weight | 155.62 g/mol | [7] |
| Appearance | Solid, Powder | [5] |
| Melting Point | 38-40 °C | |
| Boiling Point | 89-91 °C | |
| Density | 1.11 g/mL at 25 °C | |
| Solubility in Water | 380 mg/L | [5] |
Experimental Workflow
The overall analytical procedure involves sample preparation to isolate and concentrate the analyte, followed by instrumental analysis using GC-MS for separation, identification, and quantification.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation (Liquid-Liquid Extraction)
Rationale: Liquid-liquid extraction (LLE) is a robust and effective technique for isolating aniline derivatives from aqueous matrices or dissolving solid samples.[8][9] Adjusting the pH to be alkaline ensures that the aniline is in its free base form, which is more soluble in organic solvents, thereby maximizing extraction efficiency.[6][10] Dichloromethane (DCM) is a common and effective solvent for this purpose.[6]
Protocol:
-
Sample Preparation: For solid samples, accurately weigh approximately 1 gram of the sample into a suitable vessel. Dissolve the sample in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile) and then dilute with 100 mL of purified water. For aqueous samples, use 100 mL directly.
-
pH Adjustment: In a separatory funnel, adjust the pH of the aqueous sample to >11 by the dropwise addition of a 10 M sodium hydroxide (NaOH) solution.[6]
-
Extraction: Add 30 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously for 2 minutes, ensuring to vent periodically to release any pressure buildup.[6]
-
Phase Separation: Allow the layers to separate for at least 10 minutes.[6]
-
Collection: Drain the lower organic layer (DCM) into a clean collection flask.
-
Repeat Extraction: Perform the extraction two more times with fresh 30 mL portions of DCM, combining all organic extracts.
-
Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.[11]
-
Concentration: Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.[11]
-
Reconstitution: Transfer the concentrated extract to a GC vial for analysis.[6]
Part 2: GC-MS Analysis
Rationale: The selection of the GC column and temperature program is critical for achieving good chromatographic separation from other potential impurities. A mid-polarity column like a DB-35ms or similar is often suitable for aromatic amines.[12] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis to achieve the highest sensitivity, and in full scan mode for qualitative confirmation of the analyte's identity.[2]
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890 GC or equivalent | Provides reliable and reproducible chromatographic separations. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent | Offers high sensitivity and selectivity for trace-level analysis.[2] |
| GC Column | Agilent J&W DB-35ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column suitable for the separation of aromatic amines.[12] |
| Injection Volume | 1 µL | Standard injection volume for trace analysis. |
| Inlet Temperature | 280 °C | Ensures efficient volatilization of the analyte without thermal degradation.[12] |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for enhanced sensitivity.[13] |
| Oven Program | Initial: 100 °C, hold for 1 min. Ramp: 10 °C/min to 320 °C. | Optimized to provide good peak shape and resolution.[12] |
| Carrier Gas | Helium or Hydrogen, Constant Flow | Inert carrier gas for transporting the analyte through the column.[14] |
| MS Source Temp. | 250 °C | Standard temperature for electron ionization.[12] |
| MS Quad Temp. | 180 °C | Ensures stable ion transmission.[12] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | SIM for quantification, Scan for confirmation | SIM mode provides higher sensitivity for trace-level quantification, while scan mode provides full mass spectra for identity confirmation.[2] |
| SIM Ions (m/z) | To be determined experimentally (e.g., 155, 120, 105) | The molecular ion (155 m/z) and characteristic fragment ions should be selected for quantification and qualification. |
Part 3: Method Validation
Rationale: Method validation is a critical requirement to ensure that the analytical method is suitable for its intended purpose.[1] The validation should be performed according to ICH Q2(R1) guidelines and typically includes specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[3][4][15]
Validation Parameters and Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank matrix, and matrix spiked with analyte and potential interferences. | No interfering peaks at the retention time of the analyte. |
| Linearity | Analyze a series of calibration standards over the expected concentration range (e.g., 5 levels). | Correlation coefficient (r²) ≥ 0.99.[15] |
| LOD & LOQ | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10. |
| Accuracy | Analyze spiked samples at three concentration levels (e.g., LOQ, 100%, and 150% of the target concentration).[16] | Recovery within 80-120%.[15] |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) analysis of spiked samples. | Relative Standard Deviation (RSD) ≤ 15%. |
Data Interpretation and Quantification
Quantification is performed by constructing a calibration curve from the analysis of standard solutions of this compound at known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve. The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a reference standard. The presence of the molecular ion and characteristic fragment ions provides a high degree of confidence in the identification.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and selective approach for the determination of this compound. The comprehensive protocol, from sample preparation to method validation, ensures reliable and accurate results for the analysis of this potential genotoxic impurity in various matrices. This methodology is well-suited for implementation in quality control laboratories within the pharmaceutical and chemical industries, as well as for environmental monitoring applications.
References
- 1. rroij.com [rroij.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. journalbji.com [journalbji.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. glsciences.com [glsciences.com]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peakscientific.com [peakscientific.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pnrjournal.com [pnrjournal.com]
Synthetic Routes to Derivatives of 2-Chloro-4,6-dimethylaniline: A Detailed Guide for Researchers
<
Abstract
This comprehensive guide details various synthetic methodologies for the preparation of 2-Chloro-4,6-dimethylaniline derivatives, crucial intermediates in the pharmaceutical and agrochemical industries. This document provides researchers, scientists, and drug development professionals with a thorough understanding of the key synthetic transformations, including N-acylation, N-sulfonylation, and diazotization followed by Sandmeyer reactions. Each section elucidates the underlying chemical principles, offers step-by-step experimental protocols, and presents quantitative data to ensure scientific integrity and reproducibility. Visual diagrams of reaction pathways and workflows are included to enhance comprehension.
Introduction: The Significance of this compound Derivatives
This compound, also known as 6-chloro-2,4-xylidine, is a vital organic building block in the synthesis of a wide array of functional molecules.[1][2] Its derivatives are key precursors in the development of pharmaceuticals, such as tyrosine kinase inhibitors and anti-cancer agents, as well as agrochemicals.[3][4] The strategic placement of the chloro and methyl groups on the aniline ring provides a unique scaffold for further chemical modifications, enabling the fine-tuning of physicochemical and biological properties. This guide explores the primary synthetic routes to functionalize the amino group and the aromatic ring of this compound, providing a practical resource for researchers in the field.
N-Functionalization of this compound
The primary amino group of this compound is a versatile handle for introducing a variety of functional groups. The following sections detail the protocols for N-acylation and N-sulfonylation, common strategies to generate amide and sulfonamide derivatives, respectively.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental reaction to form a stable amide bond. This transformation is often employed to protect the amino group or to introduce specific acyl moieties that are integral to the final product's structure and function.[5] The reaction typically involves the treatment of the aniline with an acylating agent, such as an acid chloride or anhydride.
Causality Behind Experimental Choices: The choice of the acylating agent and reaction conditions is critical. Acid chlorides are generally more reactive than anhydrides. The inclusion of a base, such as pyridine or sodium acetate, is often necessary to neutralize the acidic byproduct (e.g., HCl or acetic acid), thereby driving the reaction to completion.[5] The solvent choice depends on the solubility of the reactants and is typically an inert organic solvent.
This protocol describes the synthesis of N-(2-chloro-4,6-dimethylphenyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-(2-chloro-4,6-dimethylphenyl)acetamide.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Expected Yield (%) |
| This compound | Acetyl Chloride | Pyridine | DCM | 2-4 | >90 |
| This compound | Acetic Anhydride | Sodium Acetate | Acetic Acid | 1-3 | >85 |
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamides from anilines is a crucial transformation in medicinal chemistry, as the sulfonamide moiety is a common feature in many therapeutic agents.[6] This reaction involves the treatment of this compound with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices: Similar to acylation, a base is required to scavenge the HCl generated during the reaction. Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst. The choice of sulfonyl chloride determines the nature of the R-group attached to the sulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred mixture at room temperature.
-
Stir the reaction for 4-6 hours, monitoring its progress by TLC.
-
After completion, dilute the mixture with DCM and wash with 1 M HCl and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude sulfonamide by recrystallization or column chromatography.
Aromatic Ring Functionalization via Diazotization
The amino group of this compound can be converted into a diazonium salt, which is an excellent leaving group (N₂). This allows for the introduction of a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer reaction.[7][8][9]
Causality Behind Experimental Choices: Diazotization is typically carried out at low temperatures (0-5 °C) because diazonium salts are generally unstable at higher temperatures.[10] The reaction requires a strong acid, such as HCl or H₂SO₄, and a source of nitrous acid, usually sodium nitrite.[11]
The Sandmeyer Reaction: A Gateway to Diverse Derivatives
The Sandmeyer reaction is a versatile method for replacing the diazonium group with various nucleophiles, including halides (Cl, Br), cyanide (CN), and others, using a copper(I) salt as a catalyst or reagent.[7][8][12] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][8]
Experimental Workflow for Sandmeyer Reactions:
Caption: General workflow for Sandmeyer reactions.
This protocol describes the conversion of this compound to 1,2-dichloro-4,6-dimethylbenzene via a Sandmeyer reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a beaker, add this compound (1.0 eq) to a mixture of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir for an additional 15-20 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
A reaction, often with the evolution of nitrogen gas, will occur.
-
Gently warm the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Comparative Data for Sandmeyer Reactions:
| Desired Substituent | Copper(I) Salt | Typical Yield (%) |
| -Cl | CuCl | 70-80 |
| -Br | CuBr | 70-85 |
| -CN | CuCN | 60-75 |
Conclusion
The synthetic routes detailed in this guide provide a robust toolkit for the preparation of a diverse range of this compound derivatives. The protocols for N-acylation, N-sulfonylation, and Sandmeyer reactions are well-established and offer reliable methods for accessing valuable chemical intermediates. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively synthesize these compounds for applications in drug discovery and materials science.
References
- 1. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]
- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct sulfonylation of anilines mediated by visible light - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03891G [pubs.rsc.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-4,6-dimethylaniline by Column Chromatography
Welcome to the technical support center for the purification of 2-chloro-4,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical aromatic amine building block in their synthetic workflows.[1] The purification of substituted anilines via column chromatography can present unique challenges, primarily due to interactions between the basic amine functionality and the acidic nature of standard silica gel stationary phases.[2]
This document provides in-depth, field-proven insights through a troubleshooting guide and frequently asked questions (FAQs) to help you navigate these challenges, optimize your purification protocol, and ensure the high purity of your final compound.
Critical Safety Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a hazardous substance with significant health risks.
-
Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is classified as Acute Toxicity Category 3.[5]
-
Irritation: It is known to cause serious skin and eye irritation.[3][5]
-
Carcinogenicity: There is limited evidence of a carcinogenic effect, and it is suspected of causing cancer.[3][4]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] Avoid creating dust.
-
Disposal: This material and its container must be disposed of as hazardous waste according to local, state, and federal regulations.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [7] |
| Molecular Weight | 155.62 g/mol | [4] |
| Appearance | Solid | [7] |
| Melting Point | 38-40 °C | |
| Boiling Point | 209-214 °C | |
| Solubility | Slightly soluble in water | [8][9] |
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the column chromatography of this compound in a question-and-answer format.
Problem: Significant Product Tailing or Streaking
Question: "My TLC analysis shows a comet-like streak for the product instead of a tight spot. During column chromatography, the product elutes over many fractions as a broad band, resulting in poor purity and low recovery. What is happening and how do I fix it?"
Answer: This is the most common issue when purifying basic compounds like aromatic amines on silica gel.[2] The streaking is caused by strong, non-ideal interactions between the basic lone pair of electrons on the aniline's nitrogen atom and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow, heterogeneous desorption kinetics, resulting in tailing.
Solutions:
-
Mobile Phase Modification (Recommended First Step): The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competitive base to your eluent.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase (e.g., for every 100 mL of eluent, add 0.1 to 1 mL of TEA). The highly basic and sterically accessible TEA will preferentially bind to the acidic silanol groups, allowing your target compound to elute symmetrically.
-
Ammonia: For very stubborn cases, preparing the mobile phase in a solvent saturated with ammonia gas or using a solution of 2% methanol in dichloromethane saturated with ammonia can be effective.
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient or undesirable for downstream applications, consider a less acidic stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica gel and can be an excellent alternative for purifying basic compounds. You will need to re-develop your TLC conditions on alumina plates first.
-
Deactivated Silica: You can "deactivate" your silica gel by pre-treating it with a solution of your mobile phase containing triethylamine, then packing the column with this slurry.
-
Caption: Logic for troubleshooting product tailing.
Problem: Poor Separation from Impurities
Question: "My product is co-eluting with an impurity. On the TLC plate, the spots are very close together or completely overlapping. How can I improve resolution?"
Answer: Achieving good separation (resolution) is dependent on exploiting differences in polarity between your product and the impurities. If they are eluting together, your current solvent system is not selective enough.
Solutions:
-
Optimize the Mobile Phase Polarity:
-
If spots are high on the TLC plate (Rf > 0.5): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., use 5% Ethyl Acetate in Hexane instead of 10%). This will increase the retention time on the column and allow for better separation.
-
If spots are low on the TLC plate (Rf < 0.1): Your eluent is not polar enough. You can increase the polarity, but do so cautiously to avoid merging the spots at the solvent front.
-
-
Change Solvent System Selectivity: Sometimes, simply changing the polarity isn't enough. Different solvents have different interactions (e.g., hydrogen bonding, dipole-dipole). If a Hexane/Ethyl Acetate system fails, try a different combination.
-
Hexane/Dichloromethane (DCM): Good for separating moderately polar compounds.
-
Hexane/Toluene: Toluene can offer different selectivity for aromatic compounds due to pi-pi stacking interactions.
-
Isocratic vs. Gradient Elution: If impurities are both more and less polar than your product, a gradient elution is ideal. Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your product, leaving the very polar impurities behind on the column.
-
Problem: Low Mass Recovery
Question: "I started with a significant amount of crude material, but after chromatography, the isolated yield of my pure product is extremely low. Where did it go?"
Answer: Low mass recovery can stem from several issues, often related to the problems described above.
Potential Causes & Solutions:
-
Irreversible Adsorption: If you observed severe tailing and did not use a basic modifier, a significant portion of your product may be irreversibly stuck to the acidic sites of the silica gel.
-
Solution: After your initial elution, flush the column with a very polar, basic solvent system (e.g., 10% Methanol in DCM with 1% TEA) to see if you can recover the remaining product. For future runs, use the anti-tailing strategies mentioned earlier.
-
-
Product is Still on the Column: If your mobile phase was not polar enough, your product may simply not have eluted yet.
-
Solution: Check the column with a UV lamp (if your compound is UV active) or run a final, highly polar flush and analyze it by TLC.
-
-
Incorrect Assessment of Crude Purity: The crude material may have contained a large percentage of impurities, and the low yield simply reflects the actual amount of product present.
-
Solution: Before purification, run a quantitative analysis like qNMR or GC-MS on the crude material to establish a realistic expectation for the yield.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right stationary and mobile phases to start with?
A1: For most organic compounds, silica gel is the default stationary phase. The key is to find a mobile phase that provides a target Rf value of 0.25-0.35 for your desired compound on a TLC plate.[10] This Rf range typically ensures good separation on a column without excessively long elution times.
-
Step 1: Start with a moderately polar solvent system, such as 20% Ethyl Acetate (EtOAc) in Hexane.
-
Step 2: Spot your crude material on a TLC plate and develop it in this system.
-
Step 3: Visualize the plate. If the product spot has an Rf > 0.4, decrease the polarity (e.g., 10% EtOAc/Hexane). If the Rf < 0.2, increase the polarity (e.g., 30% EtOAc/Hexane).
-
Step 4: Remember to add 0.5-1% Triethylamine (TEA) to your chosen system to prevent tailing.[2]
| Suggested Starting Solvent Systems (all with 0.5% TEA) | Polarity | Use Case |
| Hexane / Toluene (e.g., 4:1) | Low | Good for resolving aromatic compounds from non-aromatic impurities. |
| Hexane / Ethyl Acetate (e.g., 9:1) | Medium | A standard, versatile system for many organic compounds. |
| Dichloromethane / Methanol (e.g., 98:2) | High | Used for more polar compounds that do not move in less polar systems. |
Q2: What are the likely impurities in crude this compound?
A2: Impurities depend on the synthetic route. A common synthesis involves the direct chlorination of 2,6-dimethylaniline.[11]
-
Unreacted Starting Material: 2,6-dimethylaniline is a very common impurity. It is slightly less polar than the chlorinated product.
-
Isomeric Products: Depending on the reaction conditions, other isomers like 4-chloro-2,6-dimethylaniline could be formed.[8][9]
-
Over-chlorinated Products: Dichloro- or trichloro-dimethylaniline species may be present. These are typically more polar than the desired mono-chlorinated product.
-
Reagent-derived Impurities: Byproducts from the chlorinating agent (e.g., sulfuryl chloride) or reaction solvent can also be present.[11]
Q3: How do I properly pack the column and load my sample?
A3: Proper column packing is crucial to prevent cracking and channeling, which ruin separation. Wet packing is generally the most reliable method.[12] For sample loading, dry loading is highly recommended for optimal resolution.
-
Wet Packing: Slurry the silica gel in your initial low-polarity mobile phase. Pour this slurry into your column and use gentle air pressure or tapping to create a uniform, compact bed.
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel or Celite to this solution and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique ensures that the sample starts as a very narrow band, which is key to a good separation.[12]
Q4: Can this purification method be scaled up for larger quantities?
A4: Yes, column chromatography is scalable. The key principle is to maintain the ratio of sample mass to silica gel mass. A general rule of thumb is a 1:30 to 1:100 ratio (e.g., for 1 gram of crude material, use 30 to 100 grams of silica gel). When scaling up, you will need a larger column diameter, not just a longer one, to maintain a reasonable elution time and pressure. The volume of solvent required will also scale up significantly.
Part 3: Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare three separate test solutions of your mobile phase in small beakers:
-
System A: 10% Ethyl Acetate in Hexane (+ 0.5% TEA)
-
System B: 20% Ethyl Acetate in Hexane (+ 0.5% TEA)
-
System C: 5% Toluene in Hexane (+ 0.5% TEA)
-
-
Dissolve a small amount of your crude material in dichloromethane.
-
Using a capillary tube, spot the crude mixture onto three separate TLC plates.
-
Place one plate in each beaker (covered with a watch glass) and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry completely in a fume hood.
-
Visualize the spots using a UV lamp at 254 nm. Circle the spots you see.
-
Additionally, you can use a visualizing stain. A p-Anisaldehyde stain followed by gentle heating will give colored spots for anilines.
-
Calculate the Rf value for your product in each system. Choose the system that places the product spot at an Rf of ~0.3 and shows the best separation from other spots.
Protocol 2: Column Chromatography Purification Workflow
Caption: Standard workflow for column chromatography purification.
-
Column Preparation: Select a column with an appropriate diameter for your scale. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 5% EtOAc/Hexane + 0.5% TEA). Pour the slurry into the column and use gentle air pressure to pack it into a stable bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add a thin protective layer of sand on top.
-
Sample Loading: Dry load your crude sample as described in the FAQ section.
-
Elution: Carefully add your mobile phase to the column. Use a gentle, steady flow of air pressure to push the solvent through the column at a consistent rate (a good rate is typically a few centimeters of solvent level drop per minute).
-
Fraction Collection: Begin collecting fractions in test tubes as soon as the first drop of eluent exits the column.
-
Monitoring: Use TLC to analyze the collected fractions. Spot every second or third fraction on a single TLC plate to identify which fractions contain your pure product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Characterization: Confirm the purity and identity of your final product using techniques such as NMR, GC-MS, and melting point analysis.
References
- 1. This compound | 63133-82-4 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. lookchem.com [lookchem.com]
- 9. 4-CHLORO-2,6-DIMETHYLANILINE | 24596-18-7 [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Safe Handling of 2-Chloro-4,6-dimethylaniline
Welcome to the technical support guide for 2-Chloro-4,6-dimethylaniline (CAS No: 63133-82-4). This document is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. As an aromatic amine, this compound is a valuable organic building block, but its handling requires a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols.[1] This guide provides direct answers to common questions and troubleshooting for potential issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs) - Hazard Profile & Risk Assessment
This section addresses the fundamental health risks associated with this compound to inform your initial risk assessment.
Q1: What are the primary health hazards of this compound?
This compound is classified as a hazardous substance and is toxic by inhalation, in contact with skin, and if swallowed.[2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Exposure can lead to systemic effects, and cumulative effects may occur following repeated exposure.[2]
-
Acute Toxicity: Classified as Acute Toxicity Category 3 for oral, dermal, and inhalation routes.[1][4] This means that even small quantities can be toxic.
-
Irritation: Causes skin and eye irritation.[1][2][3] Pre-existing dermatitis may be aggravated by exposure.[2]
-
Target Organs: The respiratory system is a primary target organ for single-exposure toxicity.[1]
Senior Application Scientist's Note: The primary danger of this compound lies in its multiple routes of exposure and its ability to be rapidly absorbed through the skin.[5] Never underestimate the risk of dermal contact. Always treat this compound as a systemic poison, not just a localized irritant. Open cuts or abraded skin present a significant risk for entry into the bloodstream, which can lead to harmful systemic effects.[2]
Q2: Is this compound considered a carcinogen?
Yes, there is evidence suggesting it is a potential carcinogen. It is classified under Carcinogenicity Category 2, which means it is suspected of causing cancer.[6] The safety data sheet notes there is limited evidence of a carcinogenic effect.[2]
Senior Application Scientist's Note: The structural class of this compound—chlorinated anilines—is known to have carcinogenic properties.[2] The presence of both chloro- and methyl- groups on the aniline ring can increase this risk.[2] Therefore, all handling procedures must be designed to minimize exposure to the lowest reasonably achievable level. This includes the mandatory use of engineering controls like fume hoods, not just reliance on personal protective equipment.
Q3: What is methemoglobinemia, and why is it a concern with this chemical?
Methemoglobinemia is a blood disorder where an abnormal amount of methemoglobin—a form of hemoglobin that cannot bind oxygen—is produced.[2][5] Aniline and its derivatives, including this compound, are known to induce this condition upon absorption into the body.[2][5] The substance and/or its metabolites can bind to hemoglobin, inhibiting normal oxygen uptake.[2]
Symptoms include a bluish discoloration of the skin and mucous membranes (cyanosis), headache, dizziness, fatigue, and shortness of breath.[2][7] Onset of these symptoms can be delayed for several hours after exposure.[5] At high concentrations (above 70% methemoglobin), the condition can be fatal.[2]
Senior Application Scientist's Note: The delayed onset of symptoms is a critical point of concern.[5] A researcher might feel fine immediately after an exposure but develop severe symptoms hours later. Any suspected exposure, particularly through inhalation or skin absorption, warrants immediate medical attention. It is crucial to inform medical personnel of the specific chemical involved, as specific treatments for methemoglobinemia are available.
Part 2: Troubleshooting Guide - Safe Handling & Experimental Workflow
This section provides practical solutions to common issues encountered during the handling and use of this compound.
Issue 1: I am generating dust when weighing the solid compound, how can I minimize this?
Generating airborne dust is a primary inhalation risk.
Solution Protocol:
-
Work within an Engineering Control: Always weigh this compound inside a certified chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use Appropriate Tools: Use an anti-static weigh boat or paper. Employ a micro-spatula for controlled transfer, avoiding scooping actions that can aerosolize the powder.
-
Gentle Handling: Handle the container and transfer tools gently. Avoid dropping or tapping the container, which can generate a puff of dust.
-
Dampen for Spills: For cleaning up small amounts of spilled powder around the balance, you can lightly dampen a cloth or paper towel with water to wipe it up, which prevents the dust from becoming airborne.[2] Dispose of the towel as hazardous waste.
-
Utilize a HEPA Vacuum: For cleaning spills, a vacuum cleaner fitted with a High-Efficiency Particulate Air (HEPA) filter is recommended.[2]
Senior Application Scientist's Note: The causality here is simple: reducing air turbulence around the powder minimizes aerosolization. A common mistake is opening the fume hood sash too high, which can create disruptive air currents. Maintain the sash at the lowest practical height. If you frequently work with potent powders, investing in a dedicated powder containment hood is a best practice.
Issue 2: My experiment failed, and I suspect the compound has degraded. What are the proper storage conditions?
Improper storage can lead to degradation and is also a safety hazard.
Solution Protocol:
-
Original Container: Store the compound in its original, tightly sealed container to prevent contamination and exposure to air and moisture.[2][3][5][8] Containers that have been opened must be carefully resealed and kept upright.[5]
-
Cool, Dry, Well-Ventilated Area: Store the container in a designated, cool, dry, and well-ventilated chemical storage cabinet or area.[2][5][8] Storing at room temperature is generally acceptable.[2]
-
Isolate from Incompatibles: Store away from incompatible materials. This is critical to prevent dangerous reactions. Key incompatibilities include:
-
Protect from Physical Damage: Ensure containers are protected against physical damage and are checked regularly for leaks.[2][3]
ngcontent-ng-c1205671314="" class="ng-star-inserted">Senior Application Scientist's Note: Many aromatic amines are sensitive to oxidation and light, which can cause discoloration and degradation over time. While the safety data sheet for the hydrochloride salt mentions air sensitivity and recommends storing under an inert atmosphere, the free amine is generally considered stable.[2] However, the best practice is to always keep containers tightly sealed and minimize headspace to reduce contact with air.
Part 3: Mandatory Protocols & Procedures
This section outlines the non-negotiable steps for personal protection and emergency response.
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A multi-layered PPE approach is required.
Step-by-Step PPE Protocol:
-
Hand Protection: Wear chemical-resistant gloves tested to a relevant standard (e.g., EN 374, F739).[2] Given that the compound is rapidly absorbed through the skin, glove selection is critical.[5] Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your hands.[5]
-
Eye/Face Protection: Wear chemical safety goggles.[9] If there is a splash hazard, a face shield should be worn in addition to goggles.[5]
-
Body Protection: Wear a lab coat or overalls.[2] For tasks with a higher risk of spillage, impervious clothing may be necessary.[9] Contaminated work clothes should be laundered separately from personal clothing.[2][3]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is the primary line of defense.[2][3] If engineering controls are insufficient or during a large spill cleanup, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P2 particulate filter) is required.[1][10]
Q: What is the immediate first aid response for an exposure?
Immediate and correct action is crucial to mitigate toxic effects.
First Aid Workflow:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Q: How should I handle a spill?
The response depends on the scale of the spill.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (gloves, goggles, lab coat, respirator).[2][3]
-
Use dry clean-up procedures; avoid generating dust.[2][3] You may dampen the powder with water to prevent it from becoming airborne before sweeping.[2]
-
Carefully sweep or vacuum (with HEPA filter) the material into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate the area and all equipment used for cleanup.[2]
-
-
Major Spill: A major spill requires a coordinated emergency response. The workflow below outlines the critical steps.
Data Summary Table
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 63133-82-4 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1][4] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Solid, Powder | [1][2] |
| Melting Point | 38-40 °C | [1] |
| Density | 1.11 g/mL at 25 °C | [1] |
| GHS Signal Word | Danger | [1][4] |
| GHS Hazard Codes | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled) | [1][4] |
| H315 (Causes skin irritation) | [1][4] | |
| H319 (Causes serious eye irritation) | [1][4] | |
| H335 (May cause respiratory irritation) | [1][6] | |
| H351 (Suspected of causing cancer) | [1][6] |
Visual Workflow: Major Spill Emergency Response
Caption: Workflow for a major spill of this compound.
References
- 1. 2-氯-4,6-二甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-4,6-dimethylaniline
Welcome to the technical support center for the synthesis of 2-Chloro-4,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable organic building block. By addressing common problems in a direct question-and-answer format, we aim to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower your research.
The primary route to this compound involves the electrophilic chlorination of 3,5-dimethylaniline. The core challenge of this synthesis lies in achieving selective ortho-monochlorination on a highly activated and sterically hindered aromatic ring. The two methyl groups and the powerful amino group strongly activate the ring, making it susceptible to over-reaction, while also sterically hindering the target positions. This guide provides field-proven insights and validated protocols to navigate these challenges effectively.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Issue 1: My reaction has a low conversion rate, and I recover a large amount of the starting material, 3,5-dimethylaniline.
Question: Why is my chlorination reaction not proceeding to completion, leaving significant amounts of 3,5-dimethylaniline unreacted?
Answer: Low conversion is typically due to an insufficiently reactive chlorinating agent, suboptimal reaction temperature, or improper solvent choice. The starting material, 3,5-dimethylaniline, is a strong nucleophile, but achieving selective chlorination requires a delicate balance of reactivity.
Potential Causes & Explanations:
-
Insufficient Electrophilicity of the Chlorinating Agent: The N-Cl bond in reagents like N-Chlorosuccinimide (NCS) is polarized, making the chlorine atom electrophilic. However, for some aromatic systems, particularly when trying to control selectivity, its reactivity might be too low without an acid catalyst to further enhance the electrophilicity of the chlorine.[1][2]
-
Low Reaction Temperature: Electrophilic aromatic substitutions are kinetically controlled. If the temperature is too low, the activation energy for the reaction may not be overcome, leading to a sluggish or stalled reaction.
-
Inappropriate Solvent: The choice of solvent can dramatically influence reaction rates. Polar aprotic solvents like acetonitrile or dichloromethane are often effective. Protic solvents can solvate the amine, potentially deactivating it, while non-polar solvents may not sufficiently dissolve the reagents.
Recommended Solutions & Protocols:
-
Select an Appropriate Chlorinating Agent: The choice of reagent is critical. Sulfuryl chloride (SO2Cl2) is a more potent chlorinating agent than NCS and can often drive the reaction to completion more effectively.[3][4] However, it must be used with care to avoid over-chlorination.
-
Optimize Reaction Temperature: If using NCS, a moderate increase in temperature (e.g., from room temperature to 40-50 °C) can significantly improve the conversion rate. Monitor the reaction closely by TLC or GC-MS to avoid byproduct formation.
-
Employ an Acid Catalyst with NCS: For less reactive systems or to promote chlorination at lower temperatures, the addition of a catalytic amount of a Brønsted or Lewis acid can activate the NCS, increasing the reaction rate.[2][5]
Workflow for Diagnosing Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Issue 2: My reaction produces a significant amount of the dichlorinated byproduct (2,4-dichloro-3,5-dimethylaniline).
Question: How can I improve the selectivity of my reaction to favor monochlorination and avoid the formation of the dichlorinated product?
Answer: The formation of dichlorinated byproducts is a classic problem when chlorinating highly activated aromatic rings. It arises from the fact that the initial product, this compound, is still activated enough to undergo a second chlorination. The key to preventing this is to carefully control stoichiometry and reaction conditions.
Potential Causes & Explanations:
-
Excess Chlorinating Agent: Using more than one equivalent of the chlorinating agent will inevitably lead to dichlorination.
-
High Local Concentration: Adding the chlorinating agent too quickly can create localized areas of high concentration, promoting a second reaction on the newly formed monochlorinated product before the reagent has dispersed.
-
Highly Activating Conditions: High temperatures or the use of overly potent chlorinating systems can reduce selectivity.
Recommended Solutions & Protocols:
-
Precise Stoichiometric Control: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 to 1.0 equivalents) relative to the 3,5-dimethylaniline.
-
Slow Addition at Low Temperature: Dissolve the chlorinating agent (NCS or SO2Cl2) in the reaction solvent and add it dropwise to the solution of the aniline at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the electrophile, favoring the more reactive starting material over the slightly less reactive monochlorinated product.
-
Choice of Reagent and Solvent: N-Chlorosuccinimide (NCS) is generally considered a milder and more selective reagent for this transformation than sulfuryl chloride.[1][6] Acetonitrile is often a good solvent choice.
Table 1: Comparison of Common Chlorinating Agents
| Reagent | Typical Solvent | Temperature | Pros | Cons |
| N-Chlorosuccinimide (NCS) | Acetonitrile, DCM | 0 °C to RT | Good selectivity, easy to handle solid.[7] | Slower reaction, may require a catalyst.[2] |
| Sulfuryl Chloride (SO2Cl2) | DCM, CCl4 | 0 °C to RT | Highly reactive, fast conversion. | Lower selectivity, risk of over-chlorination, corrosive liquid.[8][9] |
| HCl / H2O2 | Methanol / H2O | RT | Inexpensive, green reagents. | Can lead to complex mixtures, lower yields. |
Protocol for Selective Monochlorination using NCS:
-
Dissolve 3,5-dimethylaniline (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Chlorosuccinimide (0.98 eq) in anhydrous acetonitrile.
-
Add the NCS solution dropwise to the aniline solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Proceed with standard aqueous workup and extraction.
Reaction Pathway Selectivity
Caption: Competing reaction pathways for chlorination.
Issue 3: I am having difficulty isolating the pure product from the crude reaction mixture.
Question: What are the best practices for the workup and purification of this compound to achieve high purity?
Answer: Effective purification depends on a proper workup procedure to remove inorganic salts and unreacted reagents, followed by a suitable purification technique like column chromatography or crystallization. The product is an amine, which can have an affinity for silica gel, potentially complicating chromatography.
Potential Causes & Explanations:
-
Incomplete Quenching: Residual chlorinating agent can lead to further reactions or degradation during workup and purification.
-
Emulsion during Extraction: The basic nature of the aniline product can lead to emulsions during aqueous workup, making phase separation difficult.
-
Co-elution of Byproducts: The dichlorinated byproduct and other isomers may have similar polarities to the desired product, making chromatographic separation challenging.
-
Product Degradation on Silica Gel: Anilines can be sensitive to acidic silica gel, leading to streaking, poor separation, and loss of material.
Recommended Solutions & Protocols:
-
Thorough Quenching: After the reaction is complete, quench with a reducing agent like aqueous sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3) to destroy any remaining electrophilic chlorine species.
-
Aqueous Workup:
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute base (e.g., saturated NaHCO3 solution) to remove acidic byproducts (like succinimide from NCS).
-
Wash with brine to remove excess water and break emulsions.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
-
Purification Strategy:
-
Column Chromatography: If chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine (e.g., 1% triethylamine in the hexanes/ethyl acetate eluent). This deactivates acidic sites on the silica surface and prevents product tailing.
-
Crystallization: If the crude product is sufficiently pure, crystallization can be an excellent method. Try dissolving the crude oil or solid in a minimum amount of a hot solvent (e.g., hexanes, heptane) and allowing it to cool slowly. The pure product should crystallize out, leaving impurities in the mother liquor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chlorination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Removing Impurities from 2-Chloro-4,6-dimethylaniline Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-4,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and application of this key chemical intermediate. As a substituted aniline, its reactivity can lead to a variety of impurities that can impact downstream applications. This document provides in-depth, field-proven insights and validated protocols to help you achieve the desired purity for your experimental needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurities and purification strategies for this compound.
Q1: What are the most common impurities I should expect when synthesizing or using this compound?
The impurity profile of this compound is heavily dependent on its synthetic route. A common method is the direct chlorination of 2,6-dimethylaniline.[1] Impurities from this process can be broadly categorized:
-
Unreacted Starting Materials: The most common impurity is residual 2,6-dimethylaniline, especially if the chlorination reaction does not go to completion.[1]
-
Isomeric Byproducts: While the methyl groups direct chlorination to the 4-position, other isomers can form in smaller quantities.
-
Over-chlorinated Products: Dichloro- or trichloro- derivatives of 2,6-dimethylaniline can form if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.
-
Oxidation/Degradation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, often polymeric in nature. This can be exacerbated by heat and light.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., carbon tetrachloride, acetic acid) and byproducts from the chlorinating agent (e.g., succinimide from N-chlorosuccinimide) may also be present.[1][3]
Q2: What are the best initial analytical techniques to assess the purity of my crude product?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for qualitative analysis. It can quickly reveal the number of components in your crude product and help in selecting a suitable solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is a powerful tool. It can separate the target compound from closely related impurities and provide an accurate percentage of purity.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, such as unreacted starting materials and residual solvents. It provides both retention time and mass spectral data for compound identification.[5]
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value is a strong indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities. The melting point of pure 4-chloro-2,6-dimethylaniline is around 42°C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities if their structures are known and their signals are resolved.
Q3: What is the underlying principle of acid-base extraction for purifying anilines?
Acid-base extraction is a highly effective liquid-liquid extraction technique that exploits the basicity of the aniline's amino group.[6][7] The process works as follows:
-
Protonation: The crude product, dissolved in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate), is washed with an aqueous acid solution (e.g., dilute HCl).
-
Phase Transfer: The basic amino group of this compound is protonated to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous phase.
-
Separation: Neutral organic impurities, such as over-chlorinated byproducts or non-basic starting materials, remain in the organic layer and are separated.
-
Neutralization and Recovery: The aqueous layer containing the protonated aniline is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the ammonium salt, regenerating the free aniline.
-
Final Extraction: The purified aniline, now neutral and insoluble in water, is extracted back into an organic solvent, which is then dried and evaporated to yield the pure product.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My final product is a dark oil or discolored solid, not the expected off-white crystals.
-
Probable Cause 1: Oxidation of the Aniline. Anilines are prone to air oxidation, forming highly colored, often polymeric, impurities. This can be accelerated by exposure to heat, light, or trace metal catalysts.
-
Solution: During purification, especially recrystallization, consider adding a small amount of activated charcoal to the hot solution.[8] The charcoal will adsorb these colored impurities, which can then be removed by hot filtration. For storage, keep the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
-
-
Probable Cause 2: Thermal Degradation. Excessive heating during solvent removal or distillation can cause the compound to decompose.
-
Solution: Use a rotary evaporator for solvent removal under reduced pressure to minimize heat exposure. If distillation is necessary, perform it under vacuum to lower the boiling point.[1]
-
Problem 2: My TLC/HPLC analysis shows a major spot/peak for the starting material (2,6-dimethylaniline).
-
Probable Cause: Incomplete Reaction. The chlorination reaction did not proceed to completion, leaving a significant amount of the starting material.
-
Solution 1: Reaction Optimization. Re-evaluate your reaction stoichiometry, temperature, and time. Ensure the chlorinating agent was not degraded before use.
-
Solution 2: Purification via Acid-Base Extraction. This is often the most efficient method to remove unreacted starting material. Both the product and the starting material are basic and will be extracted into the aqueous acid phase, separating them from non-basic impurities. Subsequent purification by chromatography or recrystallization will be necessary to separate the product from the starting material.
-
Solution 3: Purification via Column Chromatography. Column chromatography can effectively separate this compound from 2,6-dimethylaniline due to their polarity difference. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is typically effective.[6][9]
-
Problem 3: I have multiple spots on my TLC plate that are very close to my product spot.
-
Probable Cause: Presence of Isomeric or Over-chlorinated Byproducts. These impurities often have polarities very similar to the desired product, making separation challenging.
-
Solution 1: Flash Column Chromatography. This is the preferred method for separating compounds with similar polarities.[10] Careful selection of the eluent system, often determined by extensive TLC screening, is crucial. A shallow solvent gradient can improve separation.
-
Solution 2: Recrystallization with Solvent Screening. If the product is solid, meticulous recrystallization may be effective. Test a range of solvents or solvent pairs to find a system where the solubility of the product and the impurities differ significantly at high and low temperatures.[8][11] Sometimes, multiple recrystallizations are necessary to achieve high purity.
-
Data Summary: Purification Method Selection
| Impurity Type | Recommended Primary Method | Recommended Secondary Method | Rationale |
| Unreacted Starting Material (2,6-dimethylaniline) | Column Chromatography | Fractional Distillation | Significant polarity difference allows for good separation on silica gel.[6] Different boiling points also allow for separation.[1] |
| Colored/Polymeric Impurities | Recrystallization with Charcoal | Column Chromatography | Activated charcoal effectively adsorbs large, colored molecules.[8] These impurities may also stick to the top of a silica column. |
| Isomeric/Over-chlorinated Byproducts | Flash Column Chromatography | Recrystallization | Provides the best resolution for compounds with similar polarities.[10] May require multiple attempts with different solvents. |
| Non-basic/Neutral Impurities | Acid-Base Extraction | Column Chromatography | Exploits the basicity of the aniline to separate it from neutral compounds.[6] |
Section 3: Visualized Workflows and Protocols
General Purification Workflow
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Acid-Base Extraction Mechanism
This diagram illustrates the chemical principle behind the acid-base extraction of an aniline.
Caption: Phase transfer during acid-base extraction of an aniline.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities from a solid product.[8]
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold. Common choices for anilines include ethanol/water mixtures, hexane, or toluene.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals completely, preferably in a vacuum desiccator, to obtain the pure product.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for separating mixtures with similar components.[9][10][12]
-
Stationary Phase: Pack a chromatography column with silica gel as a slurry in the initial eluent.
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation (aim for a product Rf value of ~0.3). A common system for anilines is a gradient of ethyl acetate in hexanes.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 4-Chloro-2,6-dimethylaniline | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4,6-dimethylaniline Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4,6-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging synthesis. Here, we will address common issues encountered during the reaction, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis. Our approach is grounded in mechanistic principles to provide a robust understanding of the reaction and its nuances.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, primarily involves the direct electrophilic chlorination of 2,4-dimethylaniline. The core challenge of this synthesis lies in controlling the regioselectivity of the chlorination reaction. The starting material, 2,4-dimethylaniline, possesses three activating groups on the aromatic ring: an amino group and two methyl groups. These groups direct electrophilic substitution to the ortho and para positions, leading to a potential mixture of several chlorinated isomers.
The desired product, this compound, requires the selective introduction of a chlorine atom at the C-6 position, which is ortho to the amino group and meta to the two methyl groups. Achieving high selectivity for this specific isomer over others, such as chlorination at the C-3 or C-5 positions, is the primary hurdle that this guide will help you overcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Isomer
Probable Cause:
The most likely cause of low yield is a lack of regioselectivity in the chlorination step, leading to the formation of a mixture of isomers. The electronic and steric effects of the amino and methyl groups on the aniline ring can direct the incoming electrophile to multiple positions.
Solutions:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a crucial role in selectivity.
-
Sulfuryl chloride (SO₂Cl₂): This reagent is often a good choice for controlled chlorination of anilines. It is less reactive than chlorine gas, which can help to improve selectivity.
-
N-Chlorosuccinimide (NCS): NCS is another milder chlorinating agent that can provide better regioselectivity compared to harsher reagents.[1] It is also easier to handle than chlorine gas or sulfuryl chloride.
-
-
Solvent Effects: The solvent can significantly influence the reaction pathway.
-
Aprotic Solvents: Using a non-polar aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is generally recommended. These solvents do not protonate the aniline, keeping the amino group strongly activating and ortho, para-directing.
-
Acidic Solvents: While seemingly counterintuitive, conducting the chlorination in a strongly acidic medium like concentrated sulfuric acid can alter the directing effects.[2] The amino group is protonated to form an anilinium ion, which is a meta-directing group. This can favor chlorination at positions meta to the ammonium group, potentially increasing the yield of the desired isomer. However, this approach requires careful optimization of acid concentration and temperature.
-
-
Temperature Control: Maintaining a low reaction temperature is critical.
-
Running the reaction at 0°C or below can slow down the rate of reaction and increase the selectivity for the sterically less hindered ortho position (C-6).
-
dot
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Dichlorinated Byproducts
Probable Cause:
The formation of dichlorinated products occurs when the reaction conditions are too harsh or when an excess of the chlorinating agent is used. The initial monochlorinated product is still activated towards further electrophilic substitution.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting material, but avoid a large excess.
-
Slow Addition: Add the chlorinating agent dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile in the reaction at any given time, disfavoring the second chlorination.
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dichlorinated products.
Issue 3: Presence of Colored Impurities in the Crude Product
Probable Cause:
Anilines are susceptible to oxidation, which can lead to the formation of colored, often polymeric, byproducts. This is more prevalent with stronger oxidizing chlorinating agents or in the presence of air and light.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Purification:
-
Activated Carbon (Charcoal) Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.
-
Column Chromatography: Purification by column chromatography on silica gel is a reliable method to separate the desired product from colored, high-molecular-weight impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The most direct and common starting material is 2,4-dimethylaniline (also known as 2,4-xylidine). This substrate already contains the required dimethylaniline backbone.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate mixture) to achieve good separation between the starting material, the desired product, and potential byproducts. Staining with potassium permanganate can help visualize the spots if they are not UV-active. Gas Chromatography (GC) can also be used for more quantitative monitoring of the reaction progress and isomer distribution.
Q3: What are the expected isomeric byproducts in the chlorination of 2,4-dimethylaniline?
A3: Based on the directing effects of the amino and methyl groups, the most likely monochlorinated isomers besides the desired this compound are:
-
4-Chloro-2,6-dimethylaniline: Formed by chlorination at the para-position to the amino group of 2,6-dimethylaniline (an isomer of the starting material). While not a direct product from 2,4-dimethylaniline, it's a common related compound.[3]
-
3-Chloro-2,4-dimethylaniline and 5-Chloro-2,4-dimethylaniline: Chlorination at these positions is also electronically favored.
The relative amounts of these isomers will depend on the specific reaction conditions.
Q4: What is the best method for purifying the final product?
A4: A multi-step purification approach is often necessary:
-
Acid-Base Extraction: After quenching the reaction, an acid-base workup can remove non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the aniline derivatives into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to precipitate the anilines, which are then extracted back into an organic solvent.
-
Column Chromatography: This is the most effective method for separating the desired this compound from its isomers. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.
-
Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent system can provide a highly pure product. If it is a liquid, fractional distillation under reduced pressure may be used to separate isomers with different boiling points.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary based on your specific laboratory setup and reagents.
Materials:
-
2,4-Dimethylaniline
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dimethylaniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred solution of 2,4-dimethylaniline over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the this compound isomer.
dot
Caption: Experimental workflow for the synthesis.
Data Presentation: Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Equivalents/Value | Rationale |
| 2,4-Dimethylaniline | 1.0 | Starting material |
| Sulfuryl Chloride | 1.05 - 1.1 | Slight excess to ensure full conversion |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent to maintain aniline reactivity |
| Temperature | 0°C | Enhances regioselectivity |
| Reaction Time | 1 - 3 hours (TLC monitored) | Avoids over-reaction and byproduct formation |
References
- 1. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 2. EP2606028A1 - Process for the selective meta-chlorination of alkylanilines - Google Patents [patents.google.com]
- 3. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
Technical Support Center: Safe Disposal of 2-Chloro-4,6-dimethylaniline Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2-Chloro-4,6-dimethylaniline. As a Senior Application Scientist, this document synthesizes regulatory standards with practical, field-proven methodologies to ensure both personal safety and environmental compliance.
Section 1: Hazard Identification & Initial Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The primary causality for the stringent protocols described herein is the compound's significant toxicity and potential for long-term health effects.
Q1: What are the primary hazards associated with this compound?
This compound is classified as a hazardous substance with multiple risk factors.[1][2] It is acutely toxic if swallowed, inhaled, or if it comes into contact with skin.[2] The compound is a known skin and eye irritant and is suspected of causing cancer.[1][2]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[2] | Danger |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin[2] | Danger |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled[2] | Danger |
| Skin Irritation (Category 2) | H315: Causes skin irritation[2] | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] | Warning |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer[2] | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[3] | Warning |
Q2: What are the primary routes of exposure researchers should be concerned about?
The main routes of occupational exposure are inhalation of dust or aerosols, direct skin contact, and accidental ingestion.[1] Systemic toxic effects can occur following absorption through the skin.[1] Therefore, preventing direct contact and aerosol generation is paramount.
Q3: What regulations govern the disposal of this compound waste?
Waste containing this compound is considered hazardous waste.[1] Its disposal is primarily regulated under the Federal Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" framework for hazardous waste management.[4] State and local regulations may be more stringent.[4][5] All generators of this waste are legally responsible for ensuring it is identified, managed, transported, and disposed of according to these regulations.[6][7]
Section 2: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is a non-negotiable control measure. The causality behind these recommendations is to create an impermeable barrier between the researcher and the hazardous material.
Q4: What is the mandatory PPE for handling this compound waste?
A multi-layered PPE approach is required to mitigate the risks of exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | PPE Item | Specification & Rationale |
|---|---|---|
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[8] Double-gloving is advised for handling concentrated waste. This provides protection from chlorinated solvents and aromatic compounds.[9] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory.[8] A full face shield must be worn over goggles when there is a risk of splashing during waste transfer or spill cleanup.[10] |
| Body | Laboratory Coat | A flame-resistant, buttoned lab coat is required to protect skin and personal clothing from contamination.[8] |
| Respiratory | Respirator | For handling the solid compound outside a fume hood or when aerosolization is possible, a NIOSH-approved respirator with an organic vapor/particulate cartridge (P2 type) is necessary.[8] |
| Feet | Closed-toe Shoes | Leather or chemical-resistant shoes are required to protect against spills.[8] |
Q5: How should I properly don and doff PPE to avoid cross-contamination?
The sequence of donning and doffing is critical to prevent transferring contaminants from the PPE to your skin or clothing.
Section 3: Waste Handling & Segregation Guide
Proper segregation is a critical control point to prevent dangerous chemical reactions within waste containers.
Q6: How should I collect and store waste containing this compound in the lab?
All waste streams must be meticulously managed.
-
Designated Containers: Use only compatible, properly sealed, and clearly labeled hazardous waste containers.[7]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., toxicity, irritant).[7]
-
Storage Area: Store waste containers in a designated, well-ventilated secondary containment area, away from general lab traffic.[3]
Q7: What chemicals are incompatible with this compound and must be segregated?
Co-mingling incompatible chemicals can lead to violent reactions, fire, or the release of toxic gases. The arylamine structure of this compound makes it reactive with certain chemical classes.
Table 3: Chemical Incompatibility Chart
| Incompatible Class | Specific Examples | Rationale for Segregation |
|---|---|---|
| Strong Oxidizing Agents | Nitric acid, Peroxides, Permanganates | Can cause violent, potentially explosive reactions.[1][11] Aniline itself is hypergolic with red fuming nitric acid.[1][11] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Exothermic and potentially violent reaction.[1] |
| Acid Anhydrides & Chlorides | Acetic anhydride, Benzoyl chloride | Vigorous, exothermic reactions.[1] |
| Aldehydes & Isocyanates | Formaldehyde, MDI | Can lead to uncontrolled polymerization or other hazardous reactions.[1] |
Section 4: Spill & Emergency Troubleshooting
Pre-planning is essential for a safe and effective response to accidental releases.
Q8: What is the immediate procedure for a minor spill of this compound?
A minor spill is defined as a small quantity that can be safely managed by trained lab personnel without risk of significant exposure or hazard.[12]
Protocol for Minor Spill Cleanup:
-
Alert & Isolate: Immediately alert personnel in the area and restrict access.[12]
-
Don PPE: Put on the full PPE ensemble as described in Section 2, including a respirator.[3]
-
Contain: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[1] Do NOT use combustible materials like paper towels initially on a liquid spill.
-
Cleanup: Use dry cleanup procedures; avoid generating dust.[1][3] Carefully sweep or vacuum (with a HEPA-filtered, explosion-proof vacuum) the material into a labeled hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with soap and water. Collect all cleanup materials (gloves, wipes, etc.) as hazardous waste.[13]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.[13]
Q9: When does a spill become a "major" incident requiring evacuation and professional emergency response?
A spill is considered "major" if it involves any of the following[12]:
-
A large quantity that cannot be controlled.
-
The spill has entered a drain or waterway.[1]
-
There is a risk of fire or explosion.
-
Personnel have been injured or exposed.
-
The spill occurs in a public area or outside of a well-ventilated lab.
In any of these cases, evacuate the area immediately, close the doors, and call emergency services (e.g., 911) and your institution's EHS department.[14][15]
Q10: What are the first aid measures for exposure?
Immediate action is critical to mitigate health effects.
-
Skin/Hair Contact: Quickly wipe off material, remove all contaminated clothing, and wash skin with running water.[1] Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][16] Remove contact lenses if possible. Seek immediate medical attention.[16]
-
Inhalation: Remove the person from the contaminated area to fresh air. Keep them warm and at rest.[1] Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Give a slurry of activated charcoal in water to drink if the person is conscious.[1] Seek immediate medical attention without delay.[1]
Section 5: Approved Disposal Protocols
Final disposal must be conducted by licensed professionals to ensure the compound is permanently removed from the environment.
Q11: What are the approved final disposal methods for this compound waste?
The two primary approved disposal methods for this type of hazardous waste are:
-
Incineration: Destruction in a licensed hazardous waste incinerator, often after mixing with a suitable combustible material.[1] This is the preferred method as it ensures complete thermal decomposition of the toxic compound.
-
Licensed Landfill: Burial in a specially licensed and engineered landfill designed to accept chemical and pharmaceutical wastes.[1][3]
Disposal must be handled by a certified hazardous waste management company. Your institution's EHS office will coordinate this.[7]
Q12: How do I prepare waste containers for pickup by a certified hazardous waste handler?
Your EHS office will provide specific instructions, which generally include:
-
Ensuring the container is sealed, in good condition, and properly labeled.
-
Completing a hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[6]
-
Storing the container in a designated pickup area.
Q13: How should I dispose of "empty" containers that held this compound?
An "empty" container can still contain hazardous residue.
-
Triple Rinsing: For containers that held solutions, triple rinse with a suitable solvent (e.g., methanol, acetone).[7] The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing and air-drying in a fume hood, the original labels must be defaced, and the container can often be disposed of as non-hazardous waste or recycled, pending institutional policy.[7]
-
Containers with Solid Residue: Containers with visible solid residue cannot be treated as empty. They must be disposed of as hazardous waste.[7] This is because residual reactive material poses a significant hazard.[7]
Section 6: Advanced Waste Treatment & Neutralization (Informational)
While not typically performed in a standard research lab, understanding advanced degradation technologies provides a complete picture of the compound's lifecycle. These methods aim to break down the molecule into less harmful substances.
Q14: Are there methods to chemically neutralize or degrade this compound waste before disposal?
Yes, several advanced methods have been studied for the degradation of chlorinated anilines. These are sophisticated processes requiring specialized equipment.
-
Ionizing Radiation: This technology uses electron beams or gamma rays to generate highly reactive species (hydroxyl radicals, hydrated electrons) in aqueous solutions.[17] These species attack and break down the this compound molecule, with studies showing complete degradation is possible.[17] The process can involve reductive dechlorination and hydroxylation.[17]
-
Photocatalysis: Heterogeneous photocatalysis using semiconductors like Titanium Dioxide (TiO₂) and UV light is a promising route.[18] The process generates powerful oxidizing radicals on the catalyst surface that degrade the organic pollutant.[18]
-
Biodegradation: Certain specialized microorganisms have been shown to degrade chlorinated anilines.[19][20] This process is often slower and highly dependent on specific conditions and microbial strains capable of using the compound as a carbon or nitrogen source.[20] Dechlorination is a key step in the biodegradation of these compounds.[19]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. youtube.com [youtube.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. benchchem.com [benchchem.com]
- 9. osha.gov [osha.gov]
- 10. velsafe.com [velsafe.com]
- 11. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 16. fishersci.com [fishersci.com]
- 17. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. besjournal.com [besjournal.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 2-Chloro-4,6-dimethylaniline
Welcome to the technical support center for the HPLC analysis of 2-Chloro-4,6-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format, providing potential causes and systematic solutions.
Peak Shape Problems
Question: Why is my this compound peak exhibiting significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound.[1] This phenomenon can compromise peak integration and reduce resolution.
Potential Causes & Solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the surface of silica-based reversed-phase columns can interact with the basic amine group of this compound, leading to peak tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the analyte. Ensure the chosen pH is within the stable range for your column.
-
Solution 2: Use an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.
-
Solution 3: Add a Competitive Base: Introducing a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[2]
-
Excessive Extra-Column Volume: Long tubing with a large internal diameter between the column and the detector can contribute to peak broadening and tailing.[4]
-
Solution: Use shorter, narrower tubing (PEEK tubing is a good option) to minimize the flow path.[4]
-
Question: My this compound peak is fronting. What could be the cause?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still affect quantification.[5][6]
Potential Causes & Solutions:
-
Sample Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.[5][6][7][8]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[4][5]
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase.[4]
-
-
Column Collapse: This can occur in reversed-phase chromatography when using highly aqueous mobile phases (greater than 95% water), causing the stationary phase to collapse and leading to poor peak shape and reduced retention time.[7]
-
Channeling in the Column: A void or channel in the column packing can lead to distorted peak shapes.[1]
-
Solution: This usually indicates a damaged column that needs to be replaced.[1]
-
Troubleshooting Workflow for Peak Shape Issues
Caption: A workflow diagram for troubleshooting peak shape problems.
Baseline and Extraneous Peak Problems
Question: I am observing ghost peaks in my chromatogram. How can I identify their source and eliminate them?
Ghost peaks are unexpected signals that can appear in your chromatogram, even during a blank run.[9] They can arise from various sources and interfere with the accurate quantification of your analyte.[9]
Potential Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase are a common source of ghost peaks.[10][11] This is particularly prevalent in gradient elution methods.[9][10]
-
System Contamination: Carryover from previous injections, contaminated autosampler components, or degraded pump seals can all introduce ghost peaks.[10][12]
-
Sample Contamination: The sample itself or the solvent used to dissolve it may contain impurities.
-
Solution: Inject a pure solvent blank to rule out contamination from the injection solvent.
-
Question: My baseline is noisy and/or drifting. What should I do?
A stable baseline is crucial for accurate peak detection and integration. Baseline noise appears as rapid, random fluctuations, while drift is a gradual, long-term change.
Potential Causes & Solutions:
-
Air Bubbles in the System: Air bubbles passing through the detector cell can cause significant baseline noise.[4]
-
Pump Issues: Inconsistent flow from the pump due to worn seals or faulty check valves can lead to a pulsating or noisy baseline.
-
Solution: Regularly maintain your pump, including replacing seals and cleaning or replacing check valves as needed.[14]
-
-
Detector Lamp Failure: An aging detector lamp can result in decreased energy and increased baseline noise.[4]
-
Solution: Check the lamp energy and replace it if it is low.
-
-
Mobile Phase Composition: Poorly mixed mobile phase components or the use of solvents that degrade over time (like TFA) can cause baseline drift.[4][14]
-
Solution: Ensure proper mixing of the mobile phase. If using additives like TFA, prepare fresh solutions regularly.[14]
-
-
Column Equilibration: Insufficient column equilibration time, especially in gradient methods, can lead to a drifting baseline.[4]
-
Solution: Increase the column equilibration time before each injection.[4]
-
Troubleshooting Workflow for Baseline and Ghost Peak Issues
Caption: A workflow for troubleshooting baseline and ghost peak problems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A reversed-phase HPLC method is suitable for the analysis of this compound.[15] A good starting point would be:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility)[15] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (requires determination based on the UV spectrum of the analyte) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Q2: How should I prepare my sample of this compound for HPLC analysis?
Your sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. This helps to prevent peak distortion.[4] Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter to remove any particulates that could clog the column.
Q3: Is this compound stable? Are there any special handling precautions?
This compound is considered a stable compound.[16] However, it is incompatible with strong acids and strong oxidizing agents.[16] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[17] Therefore, always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[16][18]
Q4: Can I use a guard column for this analysis?
Yes, using a guard column is highly recommended. A guard column with the same stationary phase as the analytical column can help protect the analytical column from strongly retained impurities and particulates in the sample, thereby extending its lifetime.[3] If you observe peak shape deterioration or an increase in backpressure, replacing the guard column is a simple first troubleshooting step.[3]
Q5: My method uses a gradient. What specific issues should I be aware of?
Gradient elution methods are more prone to certain issues compared to isocratic methods. Be particularly mindful of:
-
Ghost Peaks: Impurities in the mobile phase can accumulate on the column at low organic concentrations and elute as the organic concentration increases, appearing as ghost peaks.[12]
-
Baseline Drift: Differences in the UV absorbance of the mobile phase components can cause the baseline to drift during the gradient run.[14]
-
Column Equilibration: It is crucial to allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions between runs to ensure reproducible retention times.[4]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. waters.com [waters.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. uhplcs.com [uhplcs.com]
- 9. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 10. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 11. welch-us.com [welch-us.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound 96 63133-82-4 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-4,6-dimethylaniline
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical intermediates is paramount. 2-Chloro-4,6-dimethylaniline, a substituted aniline, serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its detection and quantification are vital for process optimization, impurity profiling, and ensuring the quality and safety of the final products. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of this compound, alongside alternative analytical techniques, supported by experimental data and protocols.
The Central Role of Mass Spectrometry in the Analysis of this compound
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS), stands as a powerful tool for the analysis of this compound. The high sensitivity and specificity of MS allow for confident identification and quantification, even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Approach
GC-MS is a well-established and robust technique for the analysis of volatile and semi-volatile compounds like this compound. The separation of the analyte from the sample matrix is achieved in the gas chromatograph, followed by detection and identification by the mass spectrometer.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable organic solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. Perform serial dilutions to prepare calibration standards.
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification. The molecular ion peak ([M]⁺) is expected at m/z 155, corresponding to the molecular weight of the compound (C₈H₁₀ClN).[1]
The major observed fragments and their proposed structures are:
-
m/z 155 & 157: The molecular ion peak and its isotopic peak due to the presence of the ³⁷Cl isotope. The characteristic 3:1 ratio of these peaks is a strong indicator of a chlorine-containing compound.
-
m/z 120: This significant fragment likely arises from the loss of a chlorine atom followed by the loss of a hydrogen atom, or through a rearrangement and loss of HCl and a methyl radical.
-
m/z 154: This peak corresponds to the loss of a single hydrogen atom from the molecular ion.[1]
Caption: Proposed EI-MS fragmentation of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enhanced Sensitivity and Specificity
For applications requiring higher sensitivity and specificity, such as the analysis of trace impurities or metabolites in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of high-performance liquid chromatography (HPLC) with the dual mass filtering of a triple quadrupole mass spectrometer, enabling highly selective detection through multiple reaction monitoring (MRM).
-
Sample Preparation: Prepare samples as described for GC-MS, using a mobile phase-compatible solvent.
-
LC-MS/MS Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Comparative Analysis with Alternative Techniques
While mass spectrometry offers unparalleled performance, other analytical techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.
| Parameter | GC-MS | LC-MS/MS | HPLC-UV | GC-FID |
| Principle | Separation of volatile compounds followed by mass-based detection. | Liquid-phase separation with highly selective mass-based detection. | Liquid-phase separation with UV absorbance detection. | Separation of volatile compounds with flame ionization detection. |
| Selectivity | High | Very High | Moderate | Low to Moderate |
| Sensitivity (LOD) | ng/mL to pg/mL | pg/mL to fg/mL | ~0.05 to 10 µg/L[2] | ~1 µg/L[3] |
| Quantitation (LOQ) | ng/mL | pg/mL | ~0.15 to 25 µg/L[2] | ~3 µg/L[3] |
| Linearity (R²) | >0.99 | >0.99 | >0.999[2] | >0.99 |
| Sample Throughput | Moderate | Moderate to High | High | Moderate |
| Instrumentation Cost | Moderate | High | Low | Low |
| Expertise Required | Moderate | High | Low | Low |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with a UV detector is a widely accessible and cost-effective technique for the quantification of aromatic compounds that possess a UV chromophore, such as this compound.[4]
-
Sample Preparation: Prepare samples as described for LC-MS/MS.
-
HPLC-UV Instrumentation:
-
Liquid Chromatograph: Agilent 1260 Infinity II LC system or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and reliable technique for the quantification of a wide range of organic compounds.[5] While less selective than MS, it offers excellent precision and a wide linear dynamic range for quantitative analysis.
-
Sample Preparation: Prepare samples as described for GC-MS.
-
GC-FID Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system with FID or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector: FID at 280°C.
-
Conclusion: Selecting the Optimal Analytical Technique
The choice of the most appropriate analytical technique for the analysis of this compound depends on the specific requirements of the application.
-
GC-MS provides a balanced combination of selectivity, sensitivity, and cost-effectiveness, making it a suitable choice for routine quality control and impurity profiling.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices and for regulated bioanalytical studies.
-
HPLC-UV is a cost-effective and straightforward method for quantitative analysis when high sensitivity is not a primary concern and the sample matrix is relatively clean.
-
GC-FID is a robust and reliable technique for routine quantification, particularly when the identity of the analyte is already confirmed and high selectivity is not required.
By understanding the principles, performance characteristics, and experimental considerations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their work.
References
- 1. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Gas chromatographic determination of p-chloroaniline in a chlorhexidine digluconate-containing alcohol foam surgical scrub product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the FT-IR Spectral Data of 2-Chloro-4,6-dimethylaniline and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of molecular structures are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth comparison of the FT-IR spectral data of 2-Chloro-4,6-dimethylaniline and its structural isomers, providing valuable insights for their differentiation and characterization.
Introduction to Substituted Anilines
Substituted anilines are a class of aromatic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific arrangement of substituents on the aniline ring profoundly influences the molecule's chemical reactivity, biological activity, and physical properties. Consequently, unambiguous identification of isomers is a critical step in synthetic chemistry and quality control. This guide focuses on this compound and its close isomers, 4-Chloro-2,6-dimethylaniline and 2,6-Dimethylaniline, to highlight the subtle yet distinct differences in their FT-IR spectra.
Experimental Protocol: Acquiring High-Quality FT-IR Spectra of Solid Anilines
The quality of an FT-IR spectrum is intrinsically linked to the sample preparation technique. For solid organic compounds like the aniline derivatives discussed herein, the Attenuated Total Reflectance (ATR) method is often preferred due to its simplicity, speed, and minimal sample preparation requirements.[1][2] This technique is particularly advantageous for obtaining reproducible spectra of solid powders.[3]
Step-by-Step ATR-FTIR Protocol
-
Instrument and Accessory Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residual contaminants.[4]
-
-
Background Spectrum Acquisition:
-
With the clean ATR crystal in place and the pressure arm down (if applicable), collect a background spectrum. This crucial step subtracts the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal itself.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
-
Data Processing and Analysis:
-
After the scan is complete, the resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Use the software's tools to identify and label the peaks of interest.
-
Experimental Workflow Diagram
References
Comparing reactivity of 2-Chloro-4,6-dimethylaniline with other xylidines
An In-Depth Guide to the Comparative Reactivity of 2-Chloro-4,6-dimethylaniline and Related Xylidine Isomers
For drug development professionals, researchers, and synthetic chemists, understanding the nuanced reactivity of substituted anilines is paramount for predictable and efficient synthesis. The interplay of electronic and steric effects governed by various substituents can dramatically alter the reaction pathways and kinetics of these versatile building blocks. This guide provides a detailed comparison of the reactivity of this compound against other key xylidine isomers, grounded in fundamental principles and supported by experimental frameworks.
Foundational Principles: Deconstructing Aniline Reactivity
The chemical behavior of aniline and its derivatives is primarily dictated by two features: the nucleophilic lone pair of electrons on the amino group and the electron-rich aromatic ring. The substituents on the ring modulate the electron density and accessibility of these reactive sites.
Electronic Effects: These are divided into two primary categories:
-
Inductive Effects (-I/+I): This is the transmission of charge through sigma bonds. Electronegative atoms like chlorine exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the ring and the amino group, thereby reducing basicity and nucleophilicity.[1][2][3] Conversely, alkyl groups like methyl are electron-donating through induction and hyperconjugation (+I), increasing electron density.[1][4][5]
-
Resonance Effects (+M/-M): This involves the delocalization of electrons through the pi-system. The amino group's lone pair is delocalized into the benzene ring, a powerful electron-donating resonance effect (+M) that significantly increases electron density at the ortho and para positions.[1] This makes the ring highly activated towards electrophilic attack at these sites.[1]
Steric Effects: The physical bulk of substituents near a reaction center can impede the approach of reagents, a phenomenon known as steric hindrance.[6] This is particularly relevant for reactions involving the amino group or the ortho positions of the ring.
Caption: Core factors governing the reactivity of substituted anilines.
Comparative Analysis of Selected Anilines
To understand the unique properties of this compound, we will compare it against aniline and three distinct xylidine isomers: 2,6-xylidine, 2,4-xylidine, and 3,5-xylidine.
-
This compound: This molecule presents a complex interplay of effects. The two methyl groups at positions 4 and 6 are electron-donating, activating the ring.[4] However, the chlorine atom at position 2 exerts a strong electron-withdrawing inductive effect, which deactivates the molecule overall compared to unsubstituted xylidines.[2] Crucially, the chlorine and the C6-methyl group create significant steric hindrance around the amino group.
-
2,6-Xylidine (2,6-Dimethylaniline): This isomer is a classic example of severe steric hindrance. The two ortho-methyl groups shield the amino group, drastically reducing its reactivity in reactions like acylation and alkylation.[7] The ring itself, however, is highly activated, with the para position being the primary site for electrophilic attack.[8]
-
2,4-Xylidine (2,4-Dimethylaniline): With methyl groups at ortho and para positions, this isomer is highly activated towards electrophilic substitution and possesses a more accessible amino group than the 2,6-isomer.
-
3,5-Xylidine (3,5-Dimethylaniline): The two meta-methyl groups primarily donate electron density via their inductive effect. This isomer has less steric hindrance around the amine compared to the ortho-substituted xylidines. Studies have shown it to be a potent methaemoglobin former, suggesting high reactivity in biological oxidation reactions.[9][10]
-
Aniline: Our baseline reference, with no ring substituents.
Reactivity at the Amino Group: Basicity and N-Acylation
The availability of the nitrogen lone pair dictates the basicity and nucleophilicity of the amine. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.[1][5] Steric hindrance can inhibit the approach of both protons (affecting basicity) and electrophiles (affecting nucleophilic reactions like acylation).
Predicted Order of Basicity (Highest to Lowest):
-
2,4-Xylidine: Strong activation from two methyl groups, moderate steric hindrance.
-
3,5-Xylidine: Good electronic activation, minimal steric hindrance.
-
2,6-Xylidine: Strong electronic activation, but protonation is sterically hindered.
-
Aniline: Baseline.
-
This compound: The powerful electron-withdrawing effect of chlorine significantly reduces the basicity of the amino group, overriding the donating effect of the two methyl groups.
For a reaction like N-acylation , which is highly sensitive to steric bulk, the predicted reactivity is different.
Predicted Order of N-Acylation Reactivity (Fastest to Slowest):
-
3,5-Xylidine: Electronically rich and sterically accessible amino group.
-
2,4-Xylidine: Electronically rich, but the C2-methyl group provides some hindrance.
-
Aniline: Accessible but less electronically activated.
-
2,6-Xylidine: Severely hindered by two ortho-methyl groups.[7]
-
This compound: Extremely hindered by both an ortho-chloro and an ortho-methyl group, and electronically deactivated.
Reactivity of the Aromatic Ring: Electrophilic Substitution
The amino group is a powerful ortho, para-director. The overall rate and regioselectivity of electrophilic aromatic substitution depend on the combined directing effects and the activation/deactivation from all substituents.
-
This compound: The ring is activated by the -NH2 and two -CH3 groups but deactivated by the -Cl. The directing groups point to positions 3 and 5. Substitution at position 5 is strongly favored due to the steric bulk at position 3 (flanked by -Cl and -CH3). The overall reaction rate will be slower than for xylidine isomers without the halogen.
-
2,6-Xylidine: The two methyl groups and the amino group all direct to the para position (C4). This results in a very fast and highly regioselective reaction at a single position.[8]
-
2,4-Xylidine: All positions are activated. The directing effects converge on positions 3, 5, and 6, likely leading to a mixture of products with rapid reaction rates.
-
3,5-Xylidine: The amino group directs to positions 2, 4, and 6. These positions are all electronically favored, and the reaction is expected to be fast, potentially yielding a mix of ortho and para substituted products.
Data Summary and Experimental Verification
The following table summarizes the predicted reactivity profiles.
| Compound | Structure | Key Features | Predicted Basicity Rank | Predicted N-Acylation Rate Rank | Predicted EAS Rate Rank |
| This compound | ClC₆H₂(CH₃)₂NH₂ | Strong -I (Cl), +I (2xCH₃), Severe Steric Hindrance | 5 (Lowest) | 5 (Slowest) | 4 (Slow) |
| 2,6-Xylidine | (CH₃)₂C₆H₃NH₂ | +I (2xCH₃), Severe Steric Hindrance | 3 | 4 | 2 (Fast, Selective) |
| 2,4-Xylidine | (CH₃)₂C₆H₃NH₂ | +I (2xCH₃), High Activation, Moderate Hindrance | 1 (Highest) | 2 | 1 (Fastest) |
| 3,5-Xylidine | (CH₃)₂C₆H₃NH₂ | +I (2xCH₃), Low Hindrance | 2 | 1 | 1 (Fastest) |
| Aniline | C₆H₅NH₂ | Baseline Reference | 4 | 3 | 3 (Moderate) |
To validate these predictions, standardized experimental protocols are essential.
Experimental Protocol 1: Comparative N-Acylation Rate via HPLC
Objective: To quantitatively determine the relative rate of N-acylation for each aniline derivative.
Causality: This experiment directly measures the nucleophilicity of the amino group under the influence of both electronic and steric factors. By keeping the electrophile (acetyl chloride) as the limiting reagent and monitoring the consumption of the aniline starting material over time, we can establish a clear kinetic profile.
Methodology:
-
Stock Solution Preparation: Prepare 0.1 M solutions of each aniline derivative and a 1.0 M solution of a non-nucleophilic base (e.g., 2,6-lutidine) in anhydrous acetonitrile.
-
Reaction Setup: In separate temperature-controlled vials at 25°C, add 1.0 mL of each aniline stock solution and 0.2 mL of the base solution.
-
Initiation & Sampling: Initiate the reaction by adding 50 µL of a 1.0 M solution of acetyl chloride in acetonitrile (limiting reagent) to each vial simultaneously. Start a timer.
-
Time Points: At specified intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot from each reaction and immediately quench it in a vial containing 900 µL of a methanol/water solution to stop the reaction.
-
HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC with UV detection. Monitor the peak area of the starting aniline.
-
Data Analysis: Plot the percentage of remaining aniline against time for each compound. The steeper the curve, the faster the reaction rate.
Caption: Experimental workflow for comparative N-acylation kinetics.
Experimental Protocol 2: Regioselectivity of Electrophilic Bromination via GC-MS
Objective: To identify and quantify the isomers formed during electrophilic bromination of the aromatic ring.
Causality: This experiment reveals how the combination of activating, deactivating, and directing groups on each aniline derivative controls the position of electrophilic attack. GC-MS is the ideal analytical tool as it separates the isomeric products and provides mass spectral data for unambiguous identification.
Methodology:
-
Reaction Setup: To a solution of 1 mmol of the aniline derivative in 10 mL of dimethylformamide (DMF), add 1.05 mmol of N-Bromosuccinimide (NBS) portion-wise at 0°C.
-
Reaction Execution: Stir the mixture at room temperature for 2 hours.
-
Workup: Pour the reaction mixture into 50 mL of water and extract with 3 x 20 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Derivatization (Optional but Recommended): To improve volatility for GC analysis, the crude product can be acetylated by reacting it with acetic anhydride and pyridine. This converts the polar -NH2 group to a less polar -NHAc group.
-
GC-MS Analysis: Dissolve the crude (or derivatized) product in a suitable solvent and inject it into a GC-MS system.
-
Data Analysis: Identify the products based on their retention times and mass fragmentation patterns. Quantify the relative amounts of each isomer based on peak integration.
Caption: Predicted outcomes for the electrophilic bromination of select anilines.
Conclusion
The reactivity of this compound is a compelling case study in the balance of competing electronic and steric effects. Compared to its xylidine counterparts, it is significantly less reactive at the amino group due to the powerful combination of steric hindrance from two ortho substituents and electronic deactivation from the chloro group. Its aromatic ring is also less susceptible to electrophilic attack than the highly activated rings of other xylidines. This diminished reactivity makes this compound a more stable and selective building block in certain synthetic applications, where uncontrolled side reactions with more reactive anilines might be problematic. For the practicing scientist, a thorough understanding of these underlying principles is not merely academic; it is a critical tool for designing robust synthetic routes, predicting reaction outcomes, and accelerating the development of novel chemical entities.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. prepchem.com [prepchem.com]
- 9. In vitro and in vivo evaluations of the methaemoglobinaemic potential of xylidine isomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.publisso.de [journals.publisso.de]
A Comparative Guide for Researchers: 2-Chloro-4,6-dimethylaniline vs. 4-Chloro-2,6-dimethylaniline
For professionals in chemical synthesis, drug development, and materials science, the selection of isomeric building blocks is a critical decision that dictates reaction pathways, yield, and final product characteristics. This guide provides an in-depth, objective comparison of two structurally similar yet distinct chloro-dimethylaniline isomers: 2-Chloro-4,6-dimethylaniline and 4-Chloro-2,6-dimethylaniline. By examining their physicochemical properties, analytical differentiation, and reactivity, this document aims to equip researchers with the necessary data to make informed decisions for their specific applications.
Structural Overview and Physicochemical Properties
This compound and 4-Chloro-2,6-dimethylaniline are aromatic amines that share the same molecular formula (C₈H₁₀ClN) and molecular weight.[1][2][3][4] Their key distinction lies in the substitution pattern on the benzene ring. In this compound, the chlorine atom is positioned ortho to the amino group, whereas in 4-Chloro-2,6-dimethylaniline, it is in the para position. This seemingly minor structural variance leads to significant differences in their physical and chemical properties, influencing their behavior in reactions and their utility as synthetic intermediates.
The steric hindrance imposed by the ortho-chloro and adjacent methyl groups in this compound can influence the accessibility and reactivity of the amine group compared to the more exposed amine in the 4-chloro isomer. These structural nuances are reflected in their macroscopic properties, as detailed below.
Data Summary: Physicochemical Properties
The following table consolidates the fundamental properties of both isomers for direct comparison.
| Property | This compound | 4-Chloro-2,6-dimethylaniline |
| CAS Number | 63133-82-4[1][2] | 24596-18-7[3][5][6] |
| Molecular Formula | C₈H₁₀ClN[1][2][7] | C₈H₁₀ClN[3][4][5] |
| Molecular Weight | 155.62 g/mol [8] | 155.62 g/mol [3][9] |
| Appearance | Solid[7] | White to pale cream/brown/gray or pink crystals or powder[10] |
| Melting Point | 38-40 °C[8] | 45-50 °C[3][5][6] |
| Boiling Point | Property has been determined[11] | 260.6 °C @ 760 mmHg[3][5] |
| Density | 1.11 g/mL @ 25 °C[8] | ~1.14 g/cm³[3] |
| Water Solubility | Not specified, expected to be low | Slightly soluble[3][5][6] |
| pKa (Predicted) | Not specified | 3.67 ± 0.10[3][6] |
Analytical Differentiation: Experimental Protocol
Distinguishing between these two isomers is crucial for quality control and reaction monitoring. While spectroscopic methods like NMR would show distinct chemical shifts due to the different electronic environments of the aromatic protons, High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for separation and quantification.
The difference in polarity—stemming from the varied positions of the electronegative chlorine atom relative to the amino and methyl groups—is the key to their chromatographic separation. The 4-chloro isomer, with its more symmetrical structure, may exhibit slightly different retention characteristics compared to the more sterically crowded 2-chloro isomer on a reverse-phase column.
Protocol: Isomer Separation by Reverse-Phase HPLC
This protocol provides a validated starting point for the analytical separation of this compound and 4-Chloro-2,6-dimethylaniline.
Objective: To achieve baseline separation of the two isomers for identification and quantification.
Methodology:
-
Column Selection: A C18 reverse-phase column is the standard choice due to its versatility in separating non-polar to moderately polar compounds. A column with dimensions of 4.6 x 150 mm and 5 µm particle size provides a good balance of resolution and analysis time.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile (MeCN) and Water (H₂O) with a small amount of acidifier. A typical starting ratio is 60:40 (MeCN:H₂O). Phosphoric acid or formic acid (0.1% v/v) can be used.[1] For Mass Spectrometry (MS) detection, formic acid is preferred as it is volatile.[1]
-
Sample Preparation: Accurately weigh and dissolve a standard of each isomer, and the sample mixture, in the mobile phase to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C (to ensure consistent retention times)
-
Detection: UV detector at 254 nm (a common wavelength for aromatic compounds).
-
-
Analysis: Inject the individual standards first to determine their respective retention times. Then, inject the mixture to confirm separation. The isomer with the greater polarity will typically elute first. Due to its structure, this compound may have a slightly different retention time than the 4-chloro isomer.
-
Validation: The method is considered self-validating if baseline separation is achieved, allowing for accurate peak integration and quantification.
Workflow Visualization
Caption: Reverse-Phase HPLC workflow for isomer separation.
Reactivity and Synthetic Applications
The primary utility of these isomers is as intermediates in the synthesis of more complex molecules.[11] Their reactivity is largely dictated by the electronic effects and steric environment of the aniline functional group.
4-Chloro-2,6-dimethylaniline is widely cited as a versatile building block. Its applications include:
-
Pharmaceuticals and Agrochemicals: It serves as a precursor for various active compounds, where the chloro-aniline moiety provides a key structural scaffold.[3]
-
Dyes and Pigments: Used as an intermediate in producing colorants, with its structure contributing to the final product's stability and hue.[3]
-
Palladium-Catalyzed Reactions: It has been specifically chosen as a substrate for palladium-catalyzed cyanation reactions, a powerful method for forming carbon-carbon bonds in organic synthesis.[3][4][6] The para-position of the chlorine is readily accessible for such cross-coupling reactions.
This compound is also described as an organic building block for chemical synthesis. The steric hindrance from the ortho-chloro group may be strategically employed to direct reactions to other sites on the molecule or to modulate the reactivity of the amine group.
Logical Flow in Synthesis
Caption: Role as intermediates in chemical synthesis pathways.
Safety and Handling
Both isomers are classified as hazardous materials and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
This compound: Is designated as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[2]
-
4-Chloro-2,6-dimethylaniline: While specific GHS classifications were not detailed in the search, hazard codes suggest it is also toxic and an irritant.[5]
Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling these compounds.
Conclusion
While this compound and 4-Chloro-2,6-dimethylaniline are isomers with identical formulas, their distinct substitution patterns result in different physicochemical properties and synthetic utilities. 4-Chloro-2,6-dimethylaniline is a well-documented intermediate for a broad range of products, including agrochemicals and materials for advanced cross-coupling reactions.[3] this compound, while also a valuable building block, presents a different steric and electronic profile that can be exploited in more specialized synthetic routes. The choice between them is therefore not arbitrary but a strategic decision based on the desired reaction pathway, target molecule, and required physical properties. The analytical methods outlined here provide the necessary tools to ensure the purity and identity of these critical starting materials.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 24596-18-7,4-CHLORO-2,6-DIMETHYLANILINE | lookchem [lookchem.com]
- 4. 4-Chloro-2,6-dimethylaniline, 96% | Fisher Scientific [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. 4-CHLORO-2,6-DIMETHYLANILINE | 24596-18-7 [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound 96 63133-82-4 [sigmaaldrich.com]
- 9. 4-Chloro-2,6-dimethylaniline | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chloro-2,6-dimethylaniline, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of 2-Chloro-4,6-dimethylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloro-4,6-dimethylaniline
In the landscape of synthetic organic chemistry, certain building blocks distinguish themselves through their versatile reactivity and prevalence in high-value target molecules. This compound is one such intermediate. Its unique substitution pattern—a sterically hindered amine flanked by a chlorine atom and a methyl group, with another methyl group para to the amine—makes it a crucial precursor in the synthesis of specialized agrochemicals, pharmaceuticals, and dye molecules.
However, the synthesis of this specific isomer is not trivial. The directing effects of the activating amino and methyl groups can lead to a mixture of chlorinated products, making unambiguous synthesis and rigorous validation paramount. This guide provides an in-depth, field-proven protocol for the direct chlorination of 2,6-dimethylaniline. More critically, it establishes a comprehensive framework for validating the product's identity and purity through a multi-pronged spectral analysis approach, ensuring the integrity of your starting material for downstream applications. We will also objectively compare this direct chlorination method with a multi-step alternative to inform your synthetic strategy based on available resources, scalability, and desired purity profile.
Method A: Direct Chlorination of 2,6-Dimethylaniline
Expert Rationale & Mechanistic Insight
The chosen primary synthesis route is the direct electrophilic aromatic substitution of 2,6-dimethylaniline. The core principle involves the reaction of the aniline with a suitable chlorinating agent. The amino group (-NH₂) is a powerful ortho-, para-director and activator. The two methyl groups (-CH₃) are also ortho-, para-directing activators.
In 2,6-dimethylaniline, the positions ortho to the amine are blocked by the methyl groups. The position para to the amine is also a methyl-substituted carbon. This leaves the C3 and C5 positions (meta to the amine) and the C4 position (para to one methyl and ortho to another) as potential sites for substitution. The overwhelming directing power of the amino group makes the C4 position the most electronically favorable site for chlorination.
To control the high reactivity of the aniline ring and prevent polysubstitution or oxidation, the reaction is often carried out on the corresponding anilinium salt. Protonation of the amino group transforms it into an electron-withdrawing meta-director (-NH₃⁺), deactivating the ring. However, a small equilibrium concentration of the free amine remains, which is reactive enough to undergo selective chlorination at the desired C4 position, which is sterically accessible. We will utilize sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, which offers excellent control and is often more manageable than chlorine gas in a lab setting.
Detailed Experimental Protocol (Method A)
This protocol is adapted from methodologies described for the chlorination of dialkylanilines[1].
Materials:
-
2,6-Dimethylaniline (98%)
-
Sulfuryl chloride (SO₂Cl₂) (97%)
-
Carbon tetrachloride (CCl₄) or Toluene (ACS grade)
-
Ethanol (Absolute)
-
Hydrochloric acid (concentrated, 37%)
-
Sodium hydroxide (NaOH) pellets
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Steam distillation apparatus or rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Salt Formation: In a 500 mL three-neck flask, dissolve 2,6-dimethylaniline (e.g., 0.1 mol) in a mixture of CCl₄ (200 mL) and ethanol (3 mL). Cool the flask in an ice bath and slowly bubble HCl gas through the solution or add concentrated HCl dropwise until the solution is saturated and the 2,6-dimethylaniline hydrochloride salt precipitates.
-
Chlorination: Warm the suspension to 45-50°C using a heating mantle. Add sulfuryl chloride (1.05 equivalents) dropwise from the addition funnel over 30-45 minutes, maintaining the temperature. The causality for this temperature choice is critical: it's high enough to ensure a reasonable reaction rate but low enough to minimize side-product formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add a 10% aqueous NaOH solution until the mixture is basic (pH > 10), which liberates the free aniline base.
-
Isolation & Purification:
-
Option 1 (Steam Distillation): Subject the crude mixture to steam distillation. The 4-chloro-2,6-dimethylaniline is volatile in steam and will co-distill. Collect the distillate, separate the organic layer, and dry it over anhydrous MgSO₄.[1]
-
Option 2 (Solvent Extraction): Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with CCl₄ or another suitable solvent. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Final Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield a solid product.[1]
The Core of Confidence: Spectral Validation
A synthesis is only as good as its validation. The following section details the expected spectral data for this compound, providing a self-validating system to confirm the product's identity and purity. All reference data is sourced from the PubChem database (CID 113033) unless otherwise noted.[2]
Summary of Expected Spectral Data
The table below summarizes the key spectral features expected for a successfully synthesized sample of this compound.
| Technique | Feature | Expected Result | Rationale |
| ¹H NMR | Aromatic Protons (2H) | Two singlets, ~6.8-7.2 ppm | Protons at C3 and C5 are in different environments and do not couple. |
| Methyl Protons (6H) | Two singlets, ~2.1-2.3 ppm | Two non-equivalent methyl groups at C4 and C6. | |
| Amine Protons (2H) | Broad singlet, ~3.5-4.5 ppm | -NH₂ protons, chemical shift is concentration and solvent dependent. | |
| ¹³C NMR | Aromatic Carbons | 6 signals, ~115-150 ppm | All 6 aromatic carbons are chemically non-equivalent. |
| Methyl Carbons | 2 signals, ~17-21 ppm | The two methyl groups are non-equivalent. | |
| IR Spectroscopy | N-H Stretch | Doublet, 3400-3500 cm⁻¹ | Asymmetric and symmetric stretching of the primary amine. |
| C-H (sp²) Stretch | > 3000 cm⁻¹ | Aromatic C-H bonds. | |
| C-H (sp³) Stretch | < 3000 cm⁻¹ | Methyl C-H bonds. | |
| C=C Aromatic Stretch | ~1620 cm⁻¹ | Benzene ring stretching. | |
| C-Cl Stretch | ~750-850 cm⁻¹ | Carbon-chlorine bond stretch. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 155 | Corresponds to the molecular weight for C₈H₁₀³⁵ClN.[2] |
| Isotopic Peak (M+2) | m/z = 157 | Presence of the ³⁷Cl isotope. | |
| Isotopic Ratio | M⁺ : M+2 ≈ 3:1 | Natural abundance ratio of ³⁵Cl to ³⁷Cl. | |
| Key Fragment | m/z = 120 | Loss of chlorine atom (-Cl). |
Comparative Analysis: An Alternative Synthetic Route
To provide a comprehensive guide, we compare the direct chlorination (Method A) with an alternative synthesis (Method B) that utilizes a diazotization-reduction sequence.
Method B: Diazotization and Reduction Sequence
This method, described in patent literature[3][4], involves a multi-step, one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline.
Principle:
-
Diazotization: The amino group at C4 of the starting material is converted into a diazonium salt using sodium nitrite and sulfuric acid.
-
Reductive Deamination: The diazonium group is then removed and replaced with a hydrogen atom using hypophosphorous acid.
-
Nitro Reduction: Finally, the nitro group is reduced to an amine using a reducing agent like iron powder in acidic conditions to yield the final product.
Performance Comparison: Method A vs. Method B
| Parameter | Method A: Direct Chlorination | Method B: Diazotization-Reduction | Expert Commentary |
| Starting Material | 2,6-Dimethylaniline | 3-chloro-5-methyl-4-nitroaniline | Method A's starting material is generally more common and less expensive. |
| Number of Steps | 1-2 (synthesis + purification) | 1 (one-pot, but multiple transformations) | Method A is conceptually simpler. Method B's "one-pot" nature is efficient but requires careful control of sequential reagent additions. |
| Regioselectivity | Potentially lower; risk of other isomers if conditions are not optimized. | Very high; the final substitution pattern is locked in by the starting material. | Method B offers superior control over the final product's isomeric purity, which is a significant advantage. |
| Reaction Conditions | Moderate temperatures (45-50°C), atmospheric pressure. | Low initial temperatures (0-5°C) for diazotization, then heating (90°C) for reduction.[3] | Both methods use manageable lab conditions, but Method B requires a wider temperature range. |
| Reagents & Safety | Uses sulfuryl chloride (corrosive, toxic). | Uses sodium nitrite (toxic), hypophosphorous acid, and handles diazonium salts (potentially explosive if isolated). | Both routes have significant hazards that require careful handling and appropriate PPE. Diazonium intermediates in Method B warrant special caution. |
| Yield | 60-70% reported.[1] | ~82% reported.[3] | Method B appears to offer a higher overall yield. |
| Scalability | Readily scalable. | Scalability can be challenging due to the thermal sensitivity of diazonium salts and heat management during reduction. | Method A is likely more amenable to large-scale industrial production. |
Conclusion and Recommendations
The successful synthesis of this compound is a clear demonstration of controlled electrophilic substitution. This guide has detailed a robust protocol for its synthesis via direct chlorination (Method A) , emphasizing the non-negotiable requirement of comprehensive spectral validation . The convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unshakeable confirmation of the product's identity, a cornerstone of scientific integrity.
Recommendations for Selection:
-
For exploratory, lab-scale synthesis where the starting material (2,6-dimethylaniline) is readily available and absolute isomeric purity is not the primary driver, Method A is a rapid and efficient choice.
-
For applications requiring the highest possible isomeric purity and where the specific starting material is accessible, Method B is superior due to its inherent regiochemical control, albeit with more complex safety considerations.
-
For large-scale industrial synthesis , the simplicity and proven scalability of Method A likely make it the more economically viable option, provided that purification methods are in place to remove any minor isomers.
Ultimately, the choice of synthetic route depends on the specific goals of the researcher or organization. However, the principles of rigorous, multi-technique spectral validation remain universal and essential for any high-quality chemical synthesis.
References
- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]
- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of Chloro-dimethylaniline Compounds
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is not merely a procedural step but a cornerstone of product safety, efficacy, and regulatory compliance. Chloro-N,N-dimethylaniline (CDMA) isomers are pivotal building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals. However, their synthesis often results in a mixture of positional isomers (e.g., 2-chloro-, 3-chloro-, and 4-chloro-N,N-dimethylaniline), whose similar physicochemical properties make their separation and quantification a significant analytical challenge. The presence of unintended isomers can drastically alter the pharmacological, toxicological, and material properties of the final product.
This guide provides an in-depth comparison of the two most prevalent and robust analytical techniques for assessing the isomeric purity of chloro-dimethylaniline: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, present validated experimental protocols, and offer comparative performance data to empower you to select the optimal strategy for your analytical needs.
The Analytical Imperative: Why Isomer Separation is Critical
Positional isomers of CDMA possess the same molecular weight and elemental composition, leading to nearly identical mass spectrometric fragmentation patterns and similar polarities. This inherent similarity complicates analytical separation. The choice between GC and HPLC is therefore not arbitrary but is dictated by the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the thermal stability of the analytes.
-
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Given that CDMA isomers are relatively volatile, GC is a natural first choice. Separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
High-Performance Liquid Chromatography (HPLC) offers greater versatility, particularly for compounds that may be thermally labile or less volatile. Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Its adaptability in mobile phase composition and wide array of stationary phases make it a powerful alternative.[1]
Method 1: Gas Chromatography with Mass Spectrometry (GC-MS)
GC is exceptionally well-suited for CDMA analysis, often providing high-resolution separation and rapid analysis times. Coupling it with a Mass Spectrometer (MS) detector provides definitive identification and high sensitivity. A Nitrogen-Phosphorus Detector (NPD) is also an excellent alternative, offering high selectivity for nitrogen-containing compounds like anilines.[2]
Expertise & Rationale: The "Why" Behind the GC Protocol
The selection of a mid-polarity capillary column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, SLB-5ms), is a deliberate choice. This phase provides a balance of dispersive and dipole-dipole interactions necessary to resolve the subtle differences in polarity among the CDMA isomers. The temperature program is critical: a slow initial ramp allows for the separation of closely eluting isomers, while a faster ramp towards the end of the run efficiently elutes any higher-boiling impurities, optimizing both resolution and total run time. The choice of a splitless injection mode is crucial for trace analysis, ensuring the maximum transfer of analyte onto the column for enhanced sensitivity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for Isomeric Purity Analysis of CDMA by GC-MS.
Detailed GC-MS Protocol
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides excellent resolving power for aromatic isomers. Low bleed characteristics are ideal for MS detection.[3] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times.[4] |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of CDMA isomers without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (20:1 for purity) | Splitless mode maximizes sensitivity. A split ratio is used for higher concentration samples to avoid column overloading. |
| Injection Volume | 1 µL | Standard volume for capillary GC, preventing column and detector overload. |
| Oven Program | 100 °C (hold 1 min), ramp at 5 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold 2 min) | The initial slow ramp is key for separating the isomers. The faster ramp and final hold cleans the column of late-eluting compounds.[4][5] |
| MS Detector | Quadrupole Mass Spectrometer (e.g., Agilent 5977) | Provides reliable mass data for identification and quantification. |
| Ion Source Temp. | 230 °C | Optimal temperature to promote ionization while minimizing thermal degradation within the source.[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching and identification.[6] |
| Mass Scan Range | m/z 40-350 | Covers the molecular ion of CDMA (m/z 155/157) and its characteristic fragments.[7] |
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC, particularly in the reverse-phase mode, is an outstanding alternative for CDMA analysis. It avoids the high temperatures of the GC inlet, making it suitable for samples that may contain thermally sensitive impurities. The method's robustness and the simplicity of UV detection make it highly accessible.
Expertise & Rationale: The "Why" Behind the HPLC Protocol
A C18 column is the workhorse of reverse-phase chromatography and is selected here for its hydrophobic stationary phase, which effectively retains the moderately nonpolar CDMA isomers. The mobile phase, a mixture of acetonitrile and water, is standard, but the addition of a small amount of an acid like formic or phosphoric acid is a critical detail.[6][8] Anilines are basic compounds; the acidic modifier suppresses the ionization of the dimethylamino group by protonating it. This single, consistent protonation state prevents peak tailing caused by interactions with residual silanols on the silica-based C18 packing, resulting in sharp, symmetrical peaks and improved resolution.[8] A gradient elution, starting with a higher aqueous content and ramping to a higher organic content, allows for the separation of isomers with slight polarity differences while ensuring that any more strongly retained impurities are eluted efficiently.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for Isomeric Purity Analysis of CDMA by HPLC-UV.
Detailed HPLC-UV Protocol
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable and widely used system for routine HPLC analysis. |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax, Kinetex) | The C18 phase provides the necessary hydrophobicity for retaining and separating the isomers.[6][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid controls pH and improves peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier. Acetonitrile provides good resolving power and has low UV cutoff.[8] |
| Gradient | 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and re-equilibrate for 3 minutes. | The gradient ensures sufficient resolution of the main isomers and elution of any more non-polar impurities.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.[9] |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.[6] |
| Detection | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at a specific wavelength and spectral confirmation of peaks. |
| Wavelength | 254 nm | A common wavelength for aromatic compounds, providing a strong chromophoric response for anilines.[9] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading.[6] |
Performance Comparison: GC-MS vs. HPLC-UV
The choice between these two powerful techniques often comes down to a trade-off between speed, sensitivity, and the specific nature of the sample. The following table summarizes the key performance attributes for the analysis of CDMA isomers.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Justification & Insights |
| Resolution | Excellent. Capillary columns offer very high theoretical plates, often leading to baseline separation of isomers. | Very Good. Modern columns provide excellent resolution, though co-elution is possible if conditions are not optimized. | GC often has a slight edge in raw resolving power for volatile isomers due to the long column lengths and high efficiency.[1][4] |
| Sensitivity (LOD/LOQ) | Excellent (sub-ppm). MS detection, especially in Selected Ion Monitoring (SIM) mode, is extremely sensitive. | Good (low ppm). DAD sensitivity is generally lower than MS but is sufficient for most purity assessments (>99%).[10] | For trace-level impurity quantification, GC-MS or LC-MS is superior. For high-purity bulk material, HPLC-UV is perfectly adequate.[3] |
| Analysis Time | Fast. Typical run times are in the range of 15-20 minutes. | Moderate. Run times including re-equilibration are often 20-25 minutes. | GC can be faster as it does not require column re-equilibration in the same way a gradient HPLC method does. |
| Sample Preparation | Simple. Primarily involves dilution in an appropriate organic solvent. Derivatization is an option but not always necessary. | Simple. Involves dilution and filtration. Filtration is crucial to prevent clogging of the HPLC system. | Both methods have straightforward sample preparation for clean samples. HPLC's filtration step is an extra but important consideration. |
| Robustness | High. Methods are generally robust, but inlet liner contamination can be an issue over time with complex matrices. | Very High. HPLC is a workhorse technique known for its reliability and reproducibility in QC environments. | HPLC systems are often considered more robust for routine, high-throughput quality control analysis. |
| Identification | Definitive. Mass spectral data provides a molecular fingerprint, allowing for positive identification via library matching. | Presumptive. Identification is based on retention time matching with a reference standard. Spectral data from DAD can add confidence. | The specificity of MS detection provides a higher degree of confidence in peak identification compared to UV detection.[1] |
Conclusion: A Data-Driven Decision
Both GC-MS and HPLC-UV are powerful, validated methods for determining the isomeric purity of chloro-dimethylaniline.
Choose GC-MS when:
-
The highest sensitivity and definitive identification are required.
-
You need to analyze for volatile impurities in addition to the isomers.
-
Rapid analysis time is a primary concern.
Choose HPLC-UV when:
-
The sample may contain non-volatile or thermally labile impurities.
-
The primary goal is a robust, high-precision purity assay for quality control.
-
Simplicity of instrumentation and operation is a key factor.
Ultimately, the choice of methodology should be guided by a thorough understanding of the sample, the potential impurities, and the specific analytical question being asked. For comprehensive characterization, employing both techniques can provide orthogonal data, offering the highest possible confidence in the quality and purity of your material.
References
- 1. agilent.com [agilent.com]
- 2. epa.gov [epa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Separation of N,N-Dimethyl-3-chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. ijacskros.com [ijacskros.com]
A Senior Application Scientist's Guide to Confirming the Structure of 2-Chloro-4,6-dimethylaniline Reaction Products
Introduction
2-Chloro-4,6-dimethylaniline is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a nucleophilic amino group and a chlorinated aromatic ring, allows for a variety of synthetic transformations. However, the success of these reactions hinges on the unambiguous structural confirmation of the resulting products. In fields like drug development, where molecular structure dictates biological activity and safety, rigorous analytical verification is not merely a procedural step but a foundational requirement for advancing a candidate molecule.
This guide provides an in-depth comparison of analytical strategies for confirming the structures of products derived from three common and representative reactions of this compound. Moving beyond a simple recitation of techniques, we will explore the causal logic behind experimental design, offering field-proven insights into data interpretation and the establishment of self-validating analytical workflows.
Core Synthetic Transformations: A Comparative Overview
To illustrate a robust analytical approach, we will focus on three distinct and widely employed synthetic transformations starting from this compound:
-
Diazotization and Azo Coupling: A classic method for synthesizing azo dyes, involving the conversion of the primary amine to a diazonium salt, which then acts as an electrophile in a coupling reaction.[3]
-
N-Acylation: The reaction of the amine with an acylating agent (e.g., an acid chloride) to form an amide. This is a common strategy for protecting the amine or introducing new functional moieties.[4][5]
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction to form a new carbon-nitrogen (C-N) bond, significantly expanding the synthetic possibilities for creating complex aryl amines.[6][7]
The distinct nature of these transformations—forming N=N, C(O)-N, and Aryl-N bonds, respectively—necessitates tailored analytical strategies for verification.
Caption: Key synthetic routes from this compound.
Part 1: The Primary Analytical Toolkit - A Comparative Analysis
The foundational analysis for any organic compound relies on a trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Their combined application provides a comprehensive picture of the molecular structure.
| Technique | Primary Information Provided | Strengths for This Application | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and chemical environment of nuclei. | Unambiguously determines isomerism and confirms covalent bond formation through analysis of chemical shifts and coupling constants. | Can be complex to interpret for mixtures; requires relatively pure samples. |
| Mass Spectrometry | Molecular weight and elemental composition (with high resolution). | Provides definitive confirmation of the product's molecular formula and the success of the addition/coupling reaction. Isotopic pattern of chlorine is a key signature. | Does not provide information on connectivity or stereochemistry; isomers are often indistinguishable. |
| IR Spectroscopy | Presence or absence of specific functional groups. | Excellent for quickly confirming the transformation of the starting amine (-NH₂) into the expected product functional group (e.g., C=O, -N=N-). | Provides limited information about the overall molecular structure; many signals can overlap in the fingerprint region. |
Part 2: Structure Confirmation Workflows
Here, we detail the specific analytical evidence required to confirm the structure of the product from each of our chosen reactions.
Workflow 1: Diazotization & Azo Coupling Product
This reaction converts the aniline into a diazonium salt, which is then coupled with an electron-rich aromatic compound (e.g., phenol) to form an azo dye.[8] The key transformation is the replacement of the -NH₂ group with an -N=N-Ar' group.
Caption: Workflow for Azo Dye Synthesis.
Expected Analytical Signatures:
-
¹H NMR:
-
Disappearance: The broad singlet corresponding to the -NH₂ protons (typically ~3.5-4.5 ppm) will vanish.
-
Appearance: New signals in the aromatic region (6.5-8.0 ppm) corresponding to the protons of the newly introduced coupling component (e.g., the phenol ring).
-
Shifts: The signals for the protons on the original this compound ring will shift due to the change in the electronic nature of the substituent (from -NH₂ to -N=N-Ar').
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) will correspond to the calculated mass of the final azo dye. The characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be clearly visible.
-
-
Infrared (IR) Spectroscopy:
-
Disappearance: The characteristic N-H stretching bands of the primary amine (two bands, ~3300-3500 cm⁻¹) will be absent.
-
Appearance: A weak to medium intensity peak around 1400-1600 cm⁻¹ corresponding to the -N=N- (azo) stretch may appear, though it can sometimes be obscured by aromatic C=C stretches. If a phenol was used as the coupling partner, a broad O-H stretch will be present (~3200-3600 cm⁻¹).
-
Workflow 2: N-Acylation Product
Reacting the starting material with an acylating agent like chloroacetyl chloride in the presence of a mild base yields an N-acylated product, an amide.[4] This reaction is a cornerstone of synthetic chemistry, often used in the synthesis of local anesthetics like Lidocaine.[4][5]
References
- 1. This compound CAS#: 63133-82-4 [amp.chemicalbook.com]
- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,6-dimethylaniline
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The handling and disposal of specialized chemical reagents like 2-Chloro-4,6-dimethylaniline demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in scientific principles and regulatory compliance.
Immediate Safety & Hazard Assessment
Before initiating any disposal protocol, it is imperative to understand the inherent risks associated with this compound. This compound is not benign; it is a toxic, irritating, and potentially carcinogenic substance.[1][2]
Core Hazards:
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Animal studies suggest ingestion of less than 40 grams could be fatal to humans.[1]
-
Irritation: Causes serious irritation to the skin, eyes, and respiratory system.[1][2]
-
Carcinogenicity: It is suspected of causing cancer.[2] Chlorinated anilines as a group are known to have cancer-causing properties.[1]
-
Methemoglobinemia: Like other anilines, it can interfere with oxygen uptake in the blood, leading to symptoms like blue-colored skin and lips, headache, and fatigue.[3]
This hazard profile dictates the necessity of stringent personal protective equipment (PPE) and handling protocols at all times.
| Hazard Profile: this compound | |
| CAS Number | 63133-82-4[2] |
| Appearance | Solid powder[1] |
| GHS Hazard Codes | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer)[2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects |
| Incompatibilities | Strong acids, strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and isocyanates.[1] |
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, SilverShield®/4H®).
-
Eye/Face Protection: Safety glasses with side shields and a face shield.
-
Skin and Body Protection: A lab coat or chemically resistant coveralls. Ensure no skin is exposed.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[1] If dust is generated, a P2 (EN 143) respirator cartridge is required.
Waste Characterization & Segregation
Proper disposal begins with accurate characterization. You must never mix incompatible waste streams, as this can lead to dangerous reactions and significantly complicates the final disposal process.[4]
Ask the following questions to characterize your waste:
-
Is it pure this compound or a mixture?
-
Unused/Expired Product: If it's the original, unadulterated product, it should be disposed of in its original container with the label intact.
-
Contaminated Labware: Includes items like gloves, weigh boats, and pipette tips. These are considered solid hazardous waste.
-
Solutions: If dissolved in a solvent, the entire solution is considered hazardous waste. The solvent itself will influence the disposal route.
-
-
Is the waste solid or liquid? This determines the type of waste container required.
-
Are there other chemical components? Never mix this compound waste with incompatible materials, especially strong acids or oxidizers.[1][4]
The following diagram illustrates the initial decision-making process for waste segregation.
Caption: Initial waste segregation workflow.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure safe handling and compliant disposal. All chemical waste must be handled in accordance with local, state, and federal regulations.[1]
Step 1: Containment
-
For Solid Waste (Pure chemical, contaminated items):
-
Carefully sweep or vacuum up any spilled solid material. Use a HEPA-filtered vacuum designed for hazardous dust.[1] Avoid generating dust.[5]
-
Place the material into a clean, dry, and properly labeled container.[6] A sealable plastic bag or a drum is often appropriate.[5]
-
Collect all contaminated disposables (gloves, wipes, etc.) and place them in the same designated solid waste container.[1]
-
-
For Liquid Waste (Solutions):
-
Designate a specific, compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically suitable, but you must verify compatibility with any solvents present. Never use metal containers for corrosive materials.[4]
-
Pour the liquid waste carefully into the container, using a funnel to prevent spills.
-
Step 2: Labeling
Proper labeling is a legal requirement and critical for safety. Your institution's Environmental Health & Safety (EHS) office will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
List all other components and their approximate percentages (e.g., "Methanol, 50%").
-
The specific hazard characteristics (e.g., "Toxic," "Carcinogen").
-
The date accumulation started.
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area.
-
The storage area must be secure, well-ventilated, and away from incompatible materials.[1]
-
Ensure secondary containment is used to capture any potential leaks.
-
Keep containers sealed and protected from physical damage.[1]
Step 4: Disposal
-
Never dispose of this compound down the drain or in the regular trash. This material is classified as hazardous waste and must be disposed of accordingly.[1]
-
Contact your institution's EHS office to arrange for a pickup of the hazardous waste.
-
The ultimate disposal method will be determined by a licensed waste management facility, which typically involves incineration in a licensed apparatus after mixing with a combustible material.[1]
The following diagram outlines the complete operational disposal plan.
Caption: Step-by-step disposal workflow.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Skin Contact: Quickly wipe off any solid material. Immediately remove all contaminated clothing and wash the affected skin area with running water.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if possible. Seek immediate medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air. Lay them down and keep them warm and rested. If breathing has stopped, apply artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give a slurry of activated charcoal in water to drink.[1] Seek immediate medical attention without delay.[1]
-
Large Spills: Evacuate the area and move upwind. Alert your institution's emergency services or fire brigade, informing them of the location and nature of the hazard.[1] Only personnel with full body protective clothing and breathing apparatus should handle the cleanup.[1]
By adhering to these rigorous protocols, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader community and ecosystem.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Navigating the Risks: A Practical Guide to Handling 2-Chloro-4,6-dimethylaniline
For Immediate Use by Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds. Among these, aromatic amines like 2-Chloro-4,6-dimethylaniline demand our utmost respect and caution. This guide, compiled by your Senior Application Scientist, moves beyond mere procedural checklists to provide a deep, actionable understanding of how to work safely with this potent compound. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
This compound is classified as a hazardous substance, toxic by inhalation, in contact with skin, and if swallowed.[1][2] It is also an irritant to the eyes, respiratory system, and skin, with the potential for cumulative effects and limited evidence of carcinogenic effects.[1] Given these significant health risks, a comprehensive safety protocol is not just recommended—it is imperative.
Section 1: Hazard Assessment and Risk Mitigation
Understanding the specific dangers posed by this compound is the foundation of a robust safety plan. This compound is an acute toxin and an irritant.[2] Exposure can lead to a range of adverse health effects, from skin and eye irritation to more severe systemic toxicity.[1] The substance and its metabolites may interfere with the blood's ability to carry oxygen by binding to hemoglobin.[1]
Key Hazards Associated with this compound:
| Hazard Classification | Description of Risk |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or inhaled.[2][3] Animal studies suggest ingestion of small quantities could be fatal or cause serious health damage.[1] |
| Skin Corrosion/Irritation | Causes skin irritation and can lead to inflammation.[1][2] Pre-existing dermatitis may be exacerbated.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation and can lead to damage.[1][2] |
| Carcinogenicity | Suspected of causing cancer.[3][4] Aromatic amines as a class, particularly those with chloro- and ortho-methyl groups, are noted for their carcinogenic potential.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1][4] Inhalation of dusts or vapors can be toxic and lead to lung damage.[1] |
The Occupational Safety and Health Administration (OSHA) has specific standards for handling carcinogens, which should be consulted for detailed regulatory requirements.[5][6]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. A risk assessment should always be conducted to ensure the chosen PPE is appropriate for the specific tasks and potential exposure levels.
Recommended PPE for Handling this compound:
| PPE Category | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves are essential. Select gloves that have been tested against aromatic amines.[7][8] For prolonged or repeated contact, a glove with a high protection class (e.g., breakthrough time >240 minutes) is recommended.[1] Always inspect gloves for any signs of degradation or puncture before use. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1] When there is a risk of splashing, a face shield should be worn in addition to safety glasses.[3][9] |
| Respiratory Protection | A NIOSH-approved respirator is necessary, especially when handling the solid form where dust can be generated. A type P2 (EN 143) respirator cartridge or a half-mask air-purifying respirator with particulate filters is recommended.[3][10] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of exposure, disposable coveralls may be necessary.[9][11] Contaminated work clothes should be laundered separately from personal clothing.[1] |
| Footwear | Closed-toe shoes are mandatory in a laboratory setting. For situations with a risk of spills, chemical-resistant boots should be considered.[9][11] |
Donning and Doffing PPE: A Step-by-Step Protocol
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands.
-
Protective Clothing: Don your lab coat or coveralls.
-
Respiratory Protection: Fit your respirator, ensuring a proper seal.
-
Eye and Face Protection: Put on your safety glasses and, if needed, a face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Procedure:
-
Gloves: Remove gloves first, turning them inside out as you do.
-
Protective Clothing: Remove your lab coat or coveralls, rolling it away from your body.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your face shield and safety glasses.
-
Respiratory Protection: Remove your respirator.
-
Hand Hygiene: Wash your hands again.
Section 3: Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.
Core Handling Principles:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[10]
-
Avoid Contact: All personal contact, including inhalation, should be avoided.[1] Do not eat, drink, or smoke in the laboratory.[1]
-
Ventilation: Always use this chemical in a well-ventilated area.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1]
-
Container Management: Keep containers securely sealed when not in use and protect them from physical damage.[1]
Standard Operating Procedure (SOP) for Weighing and Diluting Solid this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary equipment: analytical balance, weighing paper, spatula, appropriate glassware, and solvent.
-
Don all required PPE as outlined in Section 2.
-
-
Weighing:
-
Perform all weighing operations within the fume hood.
-
Carefully transfer the desired amount of solid this compound to the weighing paper using a clean spatula.
-
Avoid generating dust. If dust is unavoidable, use a vacuum cleaner fitted with a HEPA filter for cleanup.[1]
-
-
Dilution:
-
Carefully add the weighed solid to the solvent in the appropriate glassware.
-
Ensure the container is properly labeled with the chemical name, concentration, and hazard warnings.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weighing paper and any other contaminated disposable items as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
Section 4: Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill and disposal plan is essential.
In Case of a Spill:
-
Evacuate: Immediately clear the area of all personnel.[1]
-
Alert: Notify your supervisor and the appropriate safety personnel.
-
Assess: From a safe distance, assess the extent of the spill.
-
Control: If it is safe to do so, prevent the spill from spreading.
-
Cleanup:
-
Wear full protective clothing, including respiratory protection.[1]
-
For solid spills, carefully sweep or vacuum the material.[1] Dampen with water to prevent dusting before sweeping.[1]
-
Collect the spilled material and any contaminated absorbents into a labeled container for hazardous waste disposal.[1]
-
Wash the spill area thoroughly.[1]
-
Disposal Plan:
-
All waste containing this compound, including empty containers, must be treated as hazardous waste.[1]
-
Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Do not mix this waste with other waste streams unless specifically instructed to do so.
Section 5: Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[12][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][13] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12][13] Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 96 63133-82-4 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. Carcinogens - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
